LY-364947
Description
4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline has been reported in Exserohilum rostratum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCXZJCWDGCXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332266 | |
| Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396129-53-6 | |
| Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Pyridin-2-yl)(1H)-pyrazol-4-yl quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
LY-364947: A Technical Guide to its Mechanism of Action in the TGF-β Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of LY-364947, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It details the molecule's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to illustrate the core concepts.
Introduction to this compound
This compound, also identified as HTS-466284, is a well-characterized inhibitor of the TGF-β pathway. It functions by selectively targeting the TGF-β type I receptor (TGF-β RI), also known as Activin Receptor-Like Kinase 5 (ALK5). This selectivity makes it a valuable tool for dissecting the roles of TGF-β signaling in various biological processes, including cell growth, differentiation, apoptosis, and extracellular matrix production. Its utility has been demonstrated in studies ranging from cancer research to stem cell differentiation.
Core Mechanism of Action
The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGF-β RII), a constitutively active serine/threonine kinase. This binding event recruits and forms a complex with the TGF-β type I receptor (TGF-β RI/ALK5). Within this heteromeric complex, TGF-β RII phosphorylates and activates the GS domain of TGF-β RI. The activated TGF-β RI kinase then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.
This compound exerts its inhibitory effect by acting as a potent, ATP-competitive inhibitor of the TGF-β RI (ALK5) kinase. By binding to the ATP-binding pocket of the ALK5 kinase domain, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway. This action effectively halts the translocation of the SMAD2/3-SMAD4 complex into the nucleus and the subsequent regulation of target gene transcription.
The Function and Mechanism of LY-364947: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-364947 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-β RI), also known as activin receptor-like kinase 5 (ALK5). By acting as an ATP-competitive inhibitor, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a myriad of cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Inhibition of TGF-β RI Kinase
This compound functions as a selective inhibitor of the TGF-β type I receptor (TGF-β RI/ALK5). The binding of TGF-β ligand to the TGF-β type II receptor (TGF-β RII) induces the recruitment and phosphorylation of TGF-β RI. This activation of TGF-β RI's serine/threonine kinase domain initiates the downstream signaling cascade. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TGF-β RI kinase domain.[1][2][3][4] This prevents the phosphorylation of its downstream targets, the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1][3] The inhibition of Smad2/3 phosphorylation prevents their association with the common mediator Smad4 and subsequent translocation to the nucleus, thereby blocking TGF-β-mediated gene transcription.[3]
Quantitative Potency and Selectivity
This compound exhibits high potency for TGF-β RI and selectivity over other related kinases, including the TGF-β type II receptor. This selectivity is crucial for dissecting the specific roles of the TGF-β RI-mediated signaling pathway.
| Target | Assay Type | IC50 | Ki | Reference |
| TGF-β RI (ALK5) | Cell-free assay | 59 nM | 28 nM | [1][2] |
| TGF-β RII | Cell-free assay | 400 nM | N/A | [5] |
| MLK-7K | Cell-free assay | 1400 nM | N/A | |
| p38 MAPK | Cell-free assay | 740 nM | N/A | [5] |
| RIPK2 | Cell-free assay | 0.11 µM | N/A | [1] |
| CK1δ | Cell-free assay | 0.22 µM | N/A | [1] |
Table 1: In vitro inhibitory activity of this compound against various kinases. IC50 and Ki values demonstrate the compound's potency and selectivity.
Cellular and In Vivo Functions
The inhibitory effect of this compound on TGF-β signaling translates to a range of functional outcomes in both cellular and animal models.
Inhibition of TGF-β-Mediated Cellular Responses
-
Inhibition of Smad Phosphorylation: this compound effectively inhibits the phosphorylation of Smad2 in various cell lines, a direct downstream effect of TGF-β RI inhibition.[1][3][6]
-
Reversal of Growth Inhibition: It reverses TGF-β-mediated growth inhibition in mink lung epithelial cells (Mv1Lu) and mouse fibroblasts (NIH 3T3).[1]
-
Blockade of Epithelial-to-Mesenchymal Transition (EMT): this compound prevents TGF-β-induced EMT in mammary epithelial cells.[1][2]
-
Suppression of Cancer Cell Invasion: The compound has been shown to suppress the invasion of breast cancer cells in a Matrigel invasion assay.[6][5]
| Cell Line | Assay | IC50 | Reference |
| NMuMg | Inhibition of in vivo Smad2 phosphorylation | 135 nM | [1][2] |
| NMuMg | Reversal of TGF-β-mediated growth inhibition | 0.218 µM | [1][2] |
| mink Mv1Lu lung cells | Inhibition of TGF-β R1 induced transcriptional activation of p3TP-Lux | 0.04 µM | [1] |
| NIH 3T3 | Inhibition of TGF-β-dependent growth | 89 nM |
Table 2: Cellular activity of this compound in various functional assays.
In Vivo Efficacy
-
Acceleration of Lymphangiogenesis: In a mouse model of chronic peritonitis, this compound was shown to accelerate lymphangiogenesis.[1][2]
-
Enhanced Liver Regeneration: The compound enhanced liver regeneration and improved liver function in a mouse model of acute liver injury.[3]
-
Anti-Leukemia Activity: In a mouse model of chronic myeloid leukemia, this compound, in combination with imatinib, reduced lethality.[5]
Signaling Pathway and Experimental Workflow Diagrams
TGF-β Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
References
LY-364947: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-364947, also known as HTS 466284, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor (TGF-β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] As an ATP-competitive inhibitor, this compound plays a critical role in modulating the TGF-β signaling pathway, which is implicated in a myriad of cellular processes including growth, differentiation, apoptosis, and immune regulation.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is chemically identified as 4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-quinoline.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]-quinoline | [3] |
| Synonyms | HTS 466284, TGF-β RI Kinase Inhibitor | [2][3] |
| CAS Number | 396129-53-6 | [1][3] |
| Molecular Formula | C₁₇H₁₂N₄ | [1][3] |
| Molecular Weight | 272.30 g/mol | [2][3] |
| SMILES String | c1ccc(nc1)-c2n[nH]cc2-c3ccnc4ccccc34 | [7] |
| InChI Key | IBCXZJCWDGCXQT-UHFFFAOYSA-N | [3] |
| Purity | ≥98% (HPLC) | [2][8] |
| Appearance | White to beige powder | [7] |
| Solubility | Soluble in DMSO (e.g., to 100 mM or 25 mg/ml) | [1][2] |
| Storage | Store lyophilized powder at room temperature. Once in solution, store at -20°C. | [1][2] |
Pharmacological Properties and Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the kinase activity of TGF-β RI (ALK5).[1][8] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[5][6][9] The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in a wide range of cellular functions.[6] TGF-β ligands initiate signaling by binding to and bringing together TGF-β type I and type II receptors, which are both serine/threonine kinases.[10]
The inhibitory concentrations of this compound against various kinases are detailed in the following table:
| Target | IC₅₀ | Reference |
| TGF-β RI (ALK5) | 59 nM | [1][2][4] |
| TGF-β RII | 400 nM | [1][2][3] |
| p38 MAPK | 740 nM | [3][8] |
| Mixed Lineage Kinase-7 (MLK-7) | 1400 nM (1.4 µM) | [1][2][8] |
The selectivity of this compound for TGF-β RI over TGF-β RII is approximately 7-fold.[4]
Signaling Pathway
The canonical TGF-β signaling pathway, and the point of inhibition by this compound, is illustrated in the diagram below.
Key Experimental Protocols
In Vitro Kinase Assay (Filter-Binding Assay)
This protocol is designed to determine the IC₅₀ of this compound against TGF-β RI kinase.
Methodology:
-
Prepare reaction mixtures in a total volume of 40 µL containing 50 mM HEPES (pH 7.5), 1 mM NaF, 200 µM of a peptide substrate (e.g., pKSmad3(-3)), and 50 µM ATP.[9]
-
Add varying concentrations of this compound (e.g., a serial dilution from 1600 nM to 0 nM).[9]
-
Initiate the kinase reaction by adding the TGF-β RI enzyme.
-
Incubate the reaction at 30°C for 30 minutes.[9]
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated ATP.
-
Quantify the incorporated radiolabeled phosphate using a scintillation counter to determine the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-Smad2/3 Western Blot Analysis
This protocol assesses the ability of this compound to inhibit TGF-β-induced Smad2/3 phosphorylation in cells.
Methodology:
-
Culture cells (e.g., HT-1080) to a suitable confluency.[2]
-
Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.[2]
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.[2]
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425).[2]
-
Probe with a primary antibody for total Smad2/3 as a loading control.[2]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Studies
This protocol details a general approach for evaluating the in vivo efficacy of this compound in a mouse tumor model.
Methodology:
-
Subcutaneously inject tumor cells (e.g., 4 x 10⁵ MC38 colon adenocarcinoma cells) into immunocompetent mice (e.g., C57BL/6).[11]
-
Allow tumors to establish and reach a palpable size.
-
Prepare this compound for injection. For example, dissolve in DMSO and then dilute with PBS.[4]
-
Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg on specific days).[12]
-
Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.[13]
-
At the end of the study, sacrifice the animals and harvest tumors for further analysis (e.g., immunohistochemistry for p-Smad2).[11]
Summary of In Vitro and In Vivo Effects
This compound has been shown to have a variety of effects in both cell culture and animal models.
In Vitro Data
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Mink Lung (Mv1Lu) | IC₅₀ = 0.04 µM (40 nM) | - | Inhibition of TGF-β induced transcriptional activation | [9] |
| Mouse Fibroblasts (NIH 3T3) | IC₅₀ = 89 nM | - | Inhibition of TGF-β-induced cell growth | [1] |
| Human Breast Cancer (MDA-MB-231) | - | - | Suppression of invasion in a Matrigel assay | [1][8] |
| NMuMg Cells | IC₅₀ = 135 nM | - | Inhibition of in vivo Smad2 phosphorylation | [4][9] |
| NMuMg Cells | 2 µM | - | Prevention of TGF-β-induced epithelial-mesenchymal transition (EMT) | [4][9] |
| Human Dermal Lymphatic Microvascular Endothelial Cells (HDLECs) | 3 µM | 24 hours | Induction of Prox1 and LYVE-1 expression | [4][5] |
| Chronic Myeloid Leukemia (CML) Initiating Cells | < 20 µM | - | Suppression of colony-forming ability | [4][9] |
In Vivo Data
| Animal Model | Dosage | Route | Effect | Reference |
| Mouse Model of Chronic Peritonitis | 1 mg/kg | i.p. | Acceleration of lymphangiogenesis | [4] |
| BxPC3 Pancreatic Adenocarcinoma Xenograft | 1 mg/kg | i.p. | Increased LYVE-1-positive areas in tumor tissues | [4][9] |
| CML-affected Mice | 25 mg/kg | - | Increased p-Akt and decreased nuclear Foxo3a in leukemia-initiating cells | [4] |
| Mouse Model of Acute Liver Injury (CCl₄ induced) | 5 mg/kg | i.p. | Enhanced liver regeneration and improved liver function | [5] |
| Rat Model of Retinal Degeneration (NMDA induced) | 50 nM | Intravitreal injection | Prevention of capillary degeneration and retinal vascular damage | [5] |
| MC38 Colon Adenocarcinoma Tumor Model | 10 mg/kg | i.p. | In combination with anti-PD-L1, improved long-term survival and increased CD8⁺ T cell influx | [11][12][14] |
Conclusion
This compound is a valuable research tool for investigating the roles of the TGF-β signaling pathway in various biological and pathological processes. Its selectivity and potency make it a suitable compound for both in vitro and in vivo studies aimed at understanding and potentially targeting TGF-β-mediated effects in diseases such as cancer and fibrosis. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute their studies involving this important inhibitor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound = 98 HPLC 396129-53-6 [sigmaaldrich.com]
- 8. stemcell.com [stemcell.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of LY-364947: A Technical Guide
An in-depth exploration of the discovery, synthesis, and biological evaluation of LY-364947, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) Type I receptor kinase (ALK5).
This technical guide provides a comprehensive overview of this compound, a pivotal small molecule inhibitor in the study of TGF-β signaling. Developed for researchers, scientists, and drug development professionals, this document details the scientific journey from its discovery and synthesis to its characterization as a selective ATP-competitive inhibitor of ALK5. Included are detailed experimental protocols, a consolidated summary of its pharmacological data, and visualizations of the pertinent biological pathways and experimental workflows.
Discovery and Rationale
This compound, also known as HTS-466284, emerged from a focused effort to identify selective inhibitors of the TGF-β type I receptor kinase (TGF-β RI or ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably fibrosis and cancer, making ALK5 a compelling therapeutic target.[2][3][4] The development of small molecule inhibitors like this compound provided researchers with a powerful tool to probe the therapeutic potential of targeting this pathway.
Pharmacological Profile
This compound is a potent, ATP-competitive inhibitor of ALK5.[5][6] It demonstrates significant selectivity for ALK5 over other related kinases, a crucial attribute for a therapeutic candidate, minimizing off-target effects. The key pharmacological parameters for this compound are summarized in the table below.
| Parameter | Value | Target/Assay Condition | Reference |
| IC₅₀ | 59 nM | TGF-β Type I Receptor (ALK5), cell-free assay | [6] |
| 400 nM | TGF-β Type II Receptor | [7] | |
| 1400 nM | Mixed Lineage Kinase-7 (MLK-7) | [5][7] | |
| 135 nM | In vivo Smad2 phosphorylation in NMuMg cells | [6][8] | |
| 218 nM | Reversal of TGF-β-mediated growth inhibition in NMuMg cells | [6][8] | |
| 47 nM | TGF-β-dependent luciferase production in mink lung cells (p3TP lux) | [7][9] | |
| 89 nM | Growth inhibition in NIH 3T3 mouse fibroblasts | [7][9] | |
| Kᵢ | 28 nM | Inhibition of P-Smad3 phosphorylation by TGFβR-I kinase | [6][8] |
Signaling Pathway and Mechanism of Action
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-β RII), a constitutively active serine/threonine kinase.[1][10] This binding event recruits and activates the TGF-β type I receptor (ALK5), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1][10] These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[1][10] This entire complex translocates to the nucleus, where it regulates the transcription of target genes.[1][10] this compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of transforming growth factor-beta in biological material using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
LY-364947: A Potent and Selective Inhibitor of TGF-β Type I Receptor (ALK5)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Transforming Growth Factor-β (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of the TGF-β pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression. The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (TGF-β RII) phosphorylates and activates the type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4] Activated ALK5 then propagates the signal downstream by phosphorylating receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][3] This signaling cascade makes ALK5 a critical node for therapeutic intervention. LY-364947 has emerged as a potent and selective small molecule inhibitor of ALK5, offering a valuable tool for dissecting TGF-β signaling and as a potential therapeutic agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and detailed protocols for its use in key experimental assays.
Core Properties of this compound
This compound, also known as HTS-466284, is a synthetically derived, ATP-competitive inhibitor of the ALK5 kinase.[5][6][7] Its chemical formula is C17H12N4 with a molecular weight of 272.31 g/mol .[7][8] For in vitro studies, it is typically solubilized in dimethyl sulfoxide (DMSO).[8][9]
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of this compound have been characterized through various in vitro kinase assays and cell-based functional assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| TGF-β RI (ALK5) | 59 | Cell-free kinase assay | [5][6][8][9] |
| TGF-β RII | 400 | Cell-free kinase assay | [7][8][9][10] |
| Mixed Lineage Kinase-7 (MLK-7K) | 1400 | Cell-free kinase assay | [7][8][9][10] |
| p38 MAPK | 740 | Not Specified | [11] |
IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Effect | Reference |
| Mink Lung (p3TP lux) | Luciferase Production | 47 | Inhibition of TGF-β-dependent luciferase production | [8][10] |
| Mouse Fibroblasts (NIH 3T3) | Growth Inhibition | 89 | Inhibition of TGF-β-dependent growth | [8][10] |
| NMuMg | Smad2 Phosphorylation | 135 | Inhibition of in vivo Smad2 phosphorylation | [5][6] |
| NMuMg | Growth Inhibition Reversal | 218 | Reversal of TGF-β-mediated growth inhibition | [5][6] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ALK5.[5][6] This prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of SMAD2 and SMAD3. The inhibition of SMAD phosphorylation halts the formation of the SMAD2/3/4 complex, its translocation to the nucleus, and the subsequent regulation of target gene transcription.
References
- 1. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Growth control in cultured 3T3 fibroblasts. Assays of cell proliferation and demonstration of a growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell migration and invasion assay [bio-protocol.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. rndsystems.com [rndsystems.com]
- 11. Invasion assay [bio-protocol.org]
The TGF-β Blockade: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of LY-364947
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-364947 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). By competitively binding to the ATP-binding site of the TGF-βRI kinase, this compound effectively blocks the phosphorylation of downstream mediators, Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway. This pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of pathologies, including cancer and fibrosis. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to support ongoing research and drug development efforts.
Pharmacodynamics: Unraveling the Mechanism of Action
The primary pharmacodynamic effect of this compound is the targeted inhibition of TGF-βRI. This selective action disrupts the intracellular signaling cascade initiated by TGF-β ligands.
Target Affinity and Selectivity
This compound demonstrates high affinity for TGF-βRI and selectivity over other related kinases. This specificity is crucial for minimizing off-target effects.
| Target | Parameter | Value | Reference |
| TGF-β Type I Receptor (ALK5) | IC₅₀ | 59 nM | [1][2][3][4][5][6][7] |
| Kᵢ | 28 nM | [3][5] | |
| TGF-β Type II Receptor (TGF-βRII) | IC₅₀ | 400 nM | [4][6][7] |
| Mixed Lineage Kinase-7 (MLK-7) | IC₅₀ | 1,400 nM | [4][6][7] |
In Vitro Efficacy
A substantial body of in vitro evidence substantiates the inhibitory effects of this compound on the TGF-β signaling pathway and its downstream cellular consequences.
| Cell Line/System | Effect | IC₅₀ / Concentration | Reference |
| Mink Lung Epithelial Cells (Mv1Lu) | Inhibition of TGF-β-induced p3TP-Lux transcriptional activation | 47 nM | [3][6] |
| NIH 3T3 Fibroblasts | Inhibition of TGF-β-mediated growth | 89 nM | [3][6] |
| NMuMg Mammary Epithelial Cells | Inhibition of Smad2 phosphorylation | 135 nM | [3][5] |
| MDA-MB-231 Breast Cancer Cells | Suppression of invasion in Matrigel assay | Not specified | [3][6] |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the therapeutic potential of this compound in various disease models, administered through intraperitoneal (i.p.) injection.
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Mouse Model of Chronic Peritonitis | 1 mg/kg i.p. | Accelerated lymphangiogenesis | [3] |
| BxPC3 Pancreatic Cancer Xenograft | 1 mg/kg i.p. | Increased LYVE-1-positive areas in tumor tissues | [3] |
| CML-affected Mice | 25 mg/kg | Increased p-Akt and decreased nuclear Foxo3a in leukemia-initiating cells | [3] |
| MC38 Colon Adenocarcinoma | 10 mg/kg i.p. (days 8, 10, 13, and every three days) | Little therapeutic effect as monotherapy, but enhanced anti-PD-L1 mAb therapy | |
| KPC1 Pancreatic Tumor Model | Not specified | Delayed tumor outgrowth |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams are provided.
Pharmacokinetics: An Area for Further Investigation
Despite a thorough review of publicly available scientific literature, patent databases, and regulatory filings, detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, excretion (ADME), bioavailability, and plasma half-life, could not be located. This information is likely held within proprietary preclinical data packages. The absence of these key parameters represents a significant knowledge gap and highlights an important area for future research to fully characterize the therapeutic potential of this compound.
Experimental Protocols
In Vitro Kinase Assay (Filter-Binding Assay)
To determine the IC₅₀ of this compound against TGF-βRI, a filter-binding assay can be employed. Reactions are typically performed in a buffer containing 50 mM HEPES (pH 7.5), 1 mM NaF, 200 µM of a peptide substrate (e.g., pKSmad3(-3)), and 50 µM ATP. A titration of this compound (e.g., 0 to 1600 nM) is added to the reactions containing the enzyme. The mixtures are incubated at 30°C for 30 minutes. The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabeled phosphate is quantified to determine the extent of kinase inhibition at each concentration of the inhibitor.
Cell-Based Smad2 Phosphorylation Assay
NMuMg cells are seeded in appropriate culture plates and allowed to adhere. The cells are then serum-starved before being pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with a fixed concentration of TGF-β1 (e.g., 1 ng/mL) for a short period (e.g., 30 minutes). Cell lysates are then prepared, and the levels of phosphorylated Smad2 (pSmad2) and total Smad2 are determined by Western blotting using specific antibodies. The ratio of pSmad2 to total Smad2 is quantified to assess the inhibitory effect of this compound.
In Vivo Tumor Xenograft Model
Female athymic nude mice are subcutaneously inoculated with a suspension of human cancer cells (e.g., BxPC3 pancreatic adenocarcinoma cells). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound at a specified dose and schedule (e.g., 1 mg/kg, three times a week). The control group receives vehicle injections. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for histological or immunohistochemical analysis (e.g., staining for LYVE-1 or pSmad2).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the TGF-β type I receptor with demonstrated efficacy in a variety of in vitro and in vivo preclinical models. Its ability to modulate key cellular processes such as epithelial-mesenchymal transition, cell invasion, and immune responses underscores its potential as a therapeutic agent in oncology and other diseases driven by aberrant TGF-β signaling. While the pharmacodynamic profile of this compound is robustly defined, a significant gap remains in the public knowledge of its pharmacokinetic properties. Further studies to elucidate the ADME characteristics of this compound are essential for its continued development and potential translation to the clinical setting. This guide serves as a comprehensive resource of the current understanding of this compound for the scientific community.
References
- 1. US7872020B2 - TGF-β inhibitors - Google Patents [patents.google.com]
- 2. US7619069B2 - Antibodies to TGF-beta 1 - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
The Role of LY-364947 in the Inhibition of Smad2/3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LY-364947, a potent and selective small molecule inhibitor, and its critical role in the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway through the inhibition of Smad2/3 phosphorylation. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.
Core Mechanism of Action
This compound, also known as HTS-466284, functions as a potent and selective ATP-competitive inhibitor of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4][5] The binding of TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[6][7] This phosphorylation event is a pivotal step in the canonical TGF-β signaling cascade.
This compound exerts its inhibitory effect by directly competing with ATP for the binding site on the ALK5 kinase domain. This action prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of Smad2 and Smad3.[1][2] The inhibition of Smad2/3 phosphorylation prevents their association with the common mediator Smad4, subsequent translocation to the nucleus, and regulation of target gene transcription.[6][8]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (TGF-βRI/ALK5) | 59 nM | Cell-free kinase assay | [1][2][4][5] |
| Ki (TGF-βRI/ALK5) | 28 nM | Inhibition of P-Smad3 phosphorylation by TGF-βRI kinase | [1][2] |
| IC50 (in vivo Smad2 phosphorylation) | 135 nM | NMuMg cells | [1][2] |
| IC50 (TGF-β mediated growth inhibition) | 218 nM | NMuMg cells | [1][2] |
| IC50 (p3TP-Lux transcriptional activation) | 40 nM | Mink Mv1Lu lung cells | [1] |
| IC50 (TGF-βRII) | 400 nM | Cell-free kinase assay | [1][5] |
| IC50 (MLK-7K) | 1400 nM | Cell-free kinase assay | [5] |
Signaling Pathway Diagram
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. stemcell.com [stemcell.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. TGF-β Signaling Pathway: Mechanism, Receptors & Role in Cancer Biology - Creative Biolabs [creativebiolabs.net]
- 7. Transforming Growth Factor-β-inducible Phosphorylation of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Research Applications of LY-364947
A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles for utilizing LY-364947, a potent and selective small molecule inhibitor, in a research setting. It is intended to serve as a technical resource for professionals in drug development and scientific research, offering detailed information on its mechanism of action, experimental protocols, and key quantitative data to facilitate experimental design and data interpretation.
Core Principles and Mechanism of Action
This compound, also known as HTS-466284, is a selective and ATP-competitive inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor (TGF-β RI), also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[3] In many advanced cancers, TGF-β signaling switches from a tumor-suppressive to a tumor-promoting role.[4]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type-II receptor (TGF-β RII), a constitutively active serine/threonine kinase.[3] This binding event recruits and activates TGF-β RI, forming a heteromeric receptor complex.[3][4] The activated TGF-β RI then phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[5] Phosphorylated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[4]
This compound exerts its inhibitory effect by targeting the ATP-binding site of the TGF-β RI kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and effectively blocking the downstream signaling cascade.[5][6][7]
TGF-β Signaling Pathway and Inhibition by this compound
Caption: Canonical TGF-β signaling and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Assay | Value | Reference |
| IC₅₀ | TGF-β RI (cell-free) | 59 nM | [6][7] |
| IC₅₀ | TGF-β RII | 400 nM | [8] |
| IC₅₀ | MLK-7K | 1400 nM | [8] |
| IC₅₀ | Smad2 Phosphorylation (NMuMg cells) | 135 nM | [6][7] |
| IC₅₀ | TGF-β-mediated growth inhibition (NMuMg cells) | 218 nM | [6][7] |
| IC₅₀ | TGF-β-dependent luciferase production (mink lung cells) | 47 nM | [8] |
| IC₅₀ | Growth inhibition (NIH 3T3 cells) | 89 nM | [8] |
| Kᵢ | P-Smad3 phosphorylation by TGF-β RI kinase | 28 nM | [6][7] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Concentration | Effect | Reference |
| NMuMg | 2 µM | Prevents TGF-β-induced epithelial-mesenchymal transition (EMT) | [6][7] |
| HDLECs | 3 µM | Induces expression of Prox1 and LYVE-1 | [6][7] |
| Leukemia-initiating cells | < 20 µM | Suppresses colony-forming ability | [6][7] |
| MDA-MB-231 | Not specified | Suppresses invasion in a Matrigel assay | [8] |
| MC38 and KPC1 | Not specified | Blocks TGF-β-stimulated phosphorylation of SMAD2 | [9] |
Table 3: In Vivo Experimental Parameters for this compound
| Animal Model | Dosage | Administration | Observed Effects | Reference |
| Mouse model of chronic peritonitis | 1 mg/kg | i.p. | Accelerates lymphangiogenesis | [6][7] |
| BxPC3 pancreatic adenocarcinoma xenograft | 1 mg/kg | i.p. (3 times/week for 3 weeks) | Increases LYVE-1-positive areas in tumor tissues | [6] |
| CML-affected mice | 25 mg/kg | Not specified | Increases p-Akt and decreases nuclear Foxo3a in leukemia-initiating cells | [6][7] |
| MC38 and KPC1 tumor-bearing mice | Not specified | i.p. | Decreased TGF-β-induced SMAD2 phosphorylation observed 8 hours post-treatment | [9] |
| Mouse model of acute liver injury (CCl₄-induced) | 5 mg/kg | i.p. (for 4 days) | Enhanced liver regeneration and improved liver function | [5] |
| Rat model of retinal degeneration (NMDA-induced) | 50 nM | Intravitreal injection (for 7 days) | Prevented capillary degeneration and retinal vascular damage | [5] |
Detailed Experimental Protocols
In Vitro Kinase Assay (Filter-binding assay)
This protocol is designed to determine the IC₅₀ of this compound against TGF-β RI kinase activity.
Materials:
-
Recombinant TGF-β RI kinase
-
Substrate peptide (e.g., pKSmad3(-3))
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM NaF)
-
Filter paper (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical concentration range is 0 to 1600 nM.[6]
-
In a 40 µL reaction volume, combine the assay buffer, 200 µM substrate peptide, and the desired concentration of this compound.[6]
-
Initiate the reaction by adding the TGF-β RI kinase and 50 µM ATP (spiked with radiolabeled ATP).[6]
-
Incubate the reaction mixture at 30°C for 30 minutes.[6]
-
Stop the reaction by spotting the mixture onto the filter paper.
-
Wash the filter paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by performing a nonlinear regression analysis of the inhibitor concentration versus kinase activity.[6]
Cellular Smad2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit TGF-β-induced Smad2 phosphorylation in a cellular context.
Materials:
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2/3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM) for 1 hour.[1]
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Smad2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Smad2/3 as a loading control.
General Experimental Workflow for this compound
Caption: A generalized workflow for in vitro and in vivo experiments using this compound.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., BxPC3 pancreatic adenocarcinoma, MC38 colon adenocarcinoma)[6][9]
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.[9]
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for intraperitoneal (i.p.) injection.
-
Administer this compound or vehicle control according to a predetermined schedule (e.g., 1 mg/kg, i.p., three times a week).[6]
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., immunohistochemistry for p-Smad2, CD8+ T-cell infiltration).[9]
Concluding Remarks
This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in various biological and pathological processes. Its selectivity for TGF-β RI allows for targeted inhibition of this pathway, enabling researchers to dissect its contributions to cancer progression, fibrosis, immune regulation, and other phenomena. The data and protocols presented in this guide are intended to provide a solid foundation for the design and execution of rigorous scientific experiments involving this compound. As with any small molecule inhibitor, it is crucial to carefully consider the experimental context, including cell type, dosage, and duration of treatment, to ensure accurate and reproducible results.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to LY-364947: A Potent Inhibitor for Studying Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LY-364947, a selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor (TGF-β RI/ALK5). It is a critical tool for researchers investigating the mechanisms of Epithelial-Mesenchymal Transition (EMT), a cellular process implicated in cancer progression, fibrosis, and developmental biology. This document outlines the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its application in EMT studies, and visualizes the relevant signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound, also known as HTS-466284, is a potent, ATP-competitive inhibitor of TGF-β RI kinase.[1][2] By selectively binding to the ATP-binding site of ALK5, this compound prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad proteins (Smad2 and Smad3).[1][2] The TGF-β pathway is a key inducer of EMT.[3][4] Upon ligand binding, TGF-β receptors I and II form a complex, leading to the phosphorylation of R-Smads.[5][6] These activated R-Smads then complex with Smad4, translocate to the nucleus, and regulate the transcription of genes that drive the mesenchymal phenotype.[5][6] this compound effectively blocks this cascade at its inception, thereby inhibiting the TGF-β-induced transcriptional changes that lead to the loss of epithelial characteristics and the gain of a mesenchymal phenotype.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
| TGF-β RI (ALK5) | Cell-free kinase assay | 59 nM | [1][2][7] |
| TGF-β RII | Cell-free kinase assay | 400 nM | [7][8] |
| MLK-7K | Cell-free kinase assay | 1400 nM | [7][8] |
| TGF-β-dependent luciferase production (p3TP lux) | Mink lung cells | 47 nM | [8] |
| TGF-β-mediated growth inhibition | NMuMg cells | 218 nM | [1][2] |
| In vivo Smad2 phosphorylation | NMuMg cells | 135 nM | [1][2] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| NMuMg | EMT Inhibition | 2 µM | Prevents TGF-β-induced EMT | [1][2] |
| MDA-MB-231 | Matrigel Invasion Assay | Not specified | Suppresses invasion | [8] |
| CAOV3 | Wound Healing Assay | Not specified | Delays wound healing | [9] |
| CAOV3 | Boyden Chamber Assay | Not specified | Reduces invasion potential | [9] |
| HaCaT | TGF-β pathway inhibition | 2 µM | Inhibits TGF-β pathway activation | [10] |
| HDLECs | Prox1 and LYVE-1 expression | 3 µM | Induces expression | [1][2] |
| Leukaemia-initiating cells | Colony-forming ability | < 20 µM | Suppresses colony formation | [1][2] |
| HCC4006ER | Cell Viability Assay | 1 µM | Synergistic effect with erlotinib | [11] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the TGF-β signaling pathway and a typical experimental workflow for studying EMT using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of TGF-β1-Induced EMT by Autophagy-Dependent Energy Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced EMT by TGF-β and its inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. LY 364947 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 9. Cell Type-Specific TGF-β Mediated EMT in 3D and 2D Models and Its Reversal by TGF-β Receptor Kinase Inhibitor in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: LY-364947 for Cell Culture Experiments
Introduction
LY-364947 is a potent, selective, and ATP-competitive small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor kinase (TGF-β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It is widely utilized in cell culture experiments to investigate the roles of the TGF-β signaling pathway in various biological processes. This pathway is crucial in regulating cell growth, differentiation, apoptosis, migration, and immune responses.[4][5] In pathological contexts, aberrant TGF-β signaling is implicated in fibrosis, cancer progression, and immune evasion.[6][7] this compound blocks the canonical TGF-β pathway by preventing the phosphorylation of downstream mediators Smad2 and Smad3, making it an invaluable tool for researchers in cancer biology, stem cell research, and immunology.[6][8]
Mechanism of Action
The canonical TGF-β signaling cascade begins when a TGF-β superfamily ligand binds to a type II receptor (TGF-β RII).[5] This binding recruits and forms a heteromeric complex with a type I receptor (TGF-β RI). The type II receptor, a constitutively active kinase, then transphosphorylates the glycine-serine rich (GS) domain of the type I receptor, activating its kinase function.[4][5] The activated TGF-β RI proceeds to phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6][7] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[5][7]
This compound exerts its inhibitory effect by targeting the ATP-binding site of the TGF-β RI kinase domain.[8][9] This competitive inhibition prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound in various assays and cell lines. Lower values indicate higher potency.
| Target/Assay | System/Cell Line | IC₅₀ Value | Reference |
| TGF-β RI (ALK5) Kinase | Cell-free assay | 59 nM | [1][8][10] |
| TGF-β-induced Transcriptional Activation | Mink Lung Cells (Mv1Lu) | 40-47 nM | [3][8] |
| TGF-β-induced Growth Inhibition | Mouse Fibroblasts (NIH 3T3) | 89 nM | [3][10] |
| Smad2 Phosphorylation | Murine Mammary Gland Cells (NMuMg) | 135 nM | [8][9] |
| Reversal of TGF-β-mediated Growth Inhibition | Murine Mammary Gland Cells (NMuMg) | 218 nM | [8][9] |
Table 2: Kinase Selectivity Profile of this compound
This table demonstrates the selectivity of this compound for TGF-β RI over other related kinases.
| Kinase | IC₅₀ Value | Selectivity vs. TGF-β RI | Reference |
| TGF-β RI (ALK5) | 59 nM | 1x | [1][10] |
| TGF-β RII | 400 nM | ~7x | [1][8][10] |
| Mixed-Lineage Kinase 7 (MLK-7K) | 1,400 nM | ~24x | [1][3] |
| p38 MAPK | 740 nM | ~12.5x | [2][10] |
Experimental Protocols
1. Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are critical for reproducible results.
-
Reconstitution: this compound is typically supplied as a lyophilized powder.[1] To prepare a stock solution, reconstitute the powder in high-quality, anhydrous DMSO. For example, to create a 15 mM stock solution from 5 mg of powder (Molecular Weight: 272.3 g/mol ), add 1.22 mL of DMSO.[1] Gently vortex or warm the tube at 37°C to ensure complete dissolution.[11]
-
Solubility: The compound is soluble in DMSO at concentrations up to 25 mg/mL.[1] It is insoluble in water and ethanol.[8]
-
Storage:
2. General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound. The optimal cell density, inhibitor concentration, and incubation time should be determined empirically for each cell line and experimental goal.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent (e.g., 70-80% confluency) at the time of harvesting. Allow cells to adhere and recover for at least 12-24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock. Dilute the stock solution into pre-warmed, complete cell culture medium to achieve the final desired concentration.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be added to control (vehicle) wells.
-
-
Cell Treatment: Remove the existing culture medium from the cells. Wash once with sterile PBS if necessary. Add the medium containing the appropriate concentration of this compound or vehicle (DMSO) control.
-
Incubation: Return the cells to the incubator for the desired treatment period. Working concentrations can vary widely (0.1 µM to 20 µM) depending on the cell type and the specific biological question.[8][9] For example, a 1-hour pre-treatment with 1 µM this compound is often sufficient to block subsequent TGF-β1-induced Smad2 phosphorylation.[1]
-
Downstream Analysis: Following incubation, harvest the cells for analysis. Common downstream applications include:
-
RT-qPCR: To measure changes in the mRNA levels of TGF-β target genes.
-
Functional Assays: To evaluate effects on cell migration (wound healing assay), invasion (transwell matrigel assay), proliferation (MTT or CCK8 assay), or apoptosis (flow cytometry).[3][13]
-
Reporter Assays: To quantify TGF-β-responsive promoter activity using constructs like p3TP-Lux.[12]
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. LY 364947 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. glpbio.com [glpbio.com]
- 7. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. TGF-β Signaling Activation Confers Anlotinib Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of LY-364947 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of LY-364947, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-βRI), in mouse models. The information compiled herein is intended to assist in the design and execution of preclinical studies investigating the therapeutic potential of targeting the TGF-β signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the TGF-βRI (also known as ALK5), a key kinase in the TGF-β signaling cascade.[1][2] By inhibiting TGF-βRI, this compound effectively blocks the phosphorylation of downstream SMAD proteins, thereby modulating gene expression involved in a wide array of cellular processes such as proliferation, differentiation, apoptosis, and immune response.[3][4][5] Its utility has been demonstrated in various research contexts, including cancer biology, fibrosis, and immunology.[3][6][7]
Data Presentation: In Vivo Dosing of this compound in Mice
The following table summarizes the quantitative data from a key in vivo study utilizing this compound in mouse tumor models. This information provides a critical reference for dose selection and administration scheduling in future experiments.
| Parameter | Details | Reference |
| Mouse Model | MC38 colon adenocarcinoma & KPC1 pancreatic tumor models (C57BL/6 mice) | [4][7][8] |
| Drug | This compound | [4][7][8] |
| Dose | 10 mg/kg | [4][8] |
| Administration Route | Intraperitoneal (i.p.) injection | [4][8] |
| Frequency | Once daily, starting at day 9 post-tumor inoculation | [4] |
| Vehicle | While not explicitly stated in this study, this compound is soluble in DMSO for in vivo use.[1][2][6] | N/A |
| Therapeutic Combination | Used in combination with anti-PD-L1 monoclonal antibody (200 µg per mouse, i.p.) | [4][7][8] |
| Key Findings | In the MC38 model, combination therapy showed the strongest therapeutic efficacy, improving long-term survival. In the KPC1 model, this compound monotherapy delayed tumor outgrowth.[4][7][8] | N/A |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound to mice via intraperitoneal injection, based on the available literature.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a concentrated stock solution. For example, a 15 mM stock can be made by reconstituting 5 mg of this compound in 1.22 ml of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for a 10 mg/kg dose in a 20g mouse):
-
The final injection volume should be kept low, typically around 100-200 µL for a mouse.
-
Calculate the required amount of this compound per mouse: 10 mg/kg * 0.02 kg = 0.2 mg.
-
From the stock solution, calculate the volume needed for the working solution.
-
On the day of injection, dilute the required volume of the this compound stock solution with sterile PBS to the final desired concentration. Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final DMSO concentration of less than 10% is generally recommended.
-
Vortex the working solution gently to mix.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
Prepared this compound working solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restraint device (optional)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Administration:
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound working solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.
-
Mandatory Visualizations
TGF-β Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound on TGF-βRI (ALK5).
Experimental Workflow for In Vivo Administration of this compound
Caption: General experimental workflow for in vivo administration of this compound in a mouse tumor model.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. rndsystems.com [rndsystems.com]
- 3. What are TGF beta receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Transforming Growth Factor-β Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for LY-364947 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY-364947, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) Type I receptor (TGF-β RI), in cancer cell line studies. The protocols outlined below are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Introduction
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the TGF-β RI (also known as ALK5), thereby blocking the initiation of the TGF-β signaling cascade.[1][2] The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in advanced stages.[3][4][5] Inhibition of this pathway with this compound presents a promising strategy to suppress tumor progression, particularly by targeting processes like cell invasion and migration.[1]
Mechanism of Action
This compound acts as a competitive inhibitor of ATP at the kinase domain of TGF-β RI. This prevents the receptor from phosphorylating and activating its downstream effectors, the SMAD proteins (SMAD2 and SMAD3). Consequently, the formation of the SMAD2/3/4 complex and its translocation to the nucleus to regulate gene expression are inhibited. This blockade of the canonical TGF-β signaling pathway can lead to a reduction in cancer cell invasion and migration.
Data Presentation
The following tables summarize the inhibitory activity of this compound from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases
| Target | IC50 (nM) | Assay Type | Reference |
| TGF-β RI (ALK5) | 59 | Cell-free kinase assay | [1][2] |
| TGF-β RII | 400 | Cell-free kinase assay | [1][2] |
| MLK-7K | 1400 | Cell-free kinase assay | [1][2] |
Table 2: Biological Activity of this compound in Cell-Based Assays
| Cell Line | Assay | IC50 (nM) | Effect | Reference |
| Mink Lung (p3TP lux) | TGF-β-dependent Luciferase Production | 47 | Inhibition of TGF-β signaling | [1] |
| Mouse Fibroblasts (NIH 3T3) | Cell Growth | 89 | Inhibition of TGF-β-dependent growth | [1] |
| MDA-MB-231 (Human Breast Cancer) | Matrigel Invasion Assay | Not Reported | Suppression of invasion | [1] |
| MC38 (Mouse Colon Adenocarcinoma) | Cell Proliferation | Not Applicable | No effect on proliferation | [6] |
| KPC1 (Mouse Pancreatic Cancer) | Cell Proliferation | Not Applicable | No effect on proliferation | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or 4% paraformaldehyde
-
Crystal violet stain
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 30-60 minutes to allow for gelling.
-
Harvest and resuspend the cancer cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add 500 µL of complete growth medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and count the number of invading cells in several random fields.
Concluding Remarks
This compound is a valuable tool for investigating the role of TGF-β signaling in cancer progression. The protocols provided here offer a framework for assessing its effects on cell proliferation, apoptosis, and invasion. Researchers should optimize these protocols for their specific experimental systems to obtain robust and reproducible data. Careful consideration of cell line characteristics and appropriate controls is crucial for the accurate interpretation of results.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application of LY-364947 in Fibrosis Research Models: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, lungs, liver, and kidneys. A key mediator in the fibrotic process is Transforming Growth Factor-beta (TGF-β), which promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production.[1][2][3] LY-364947 is a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[4][5][6] By targeting the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[1][4] This targeted inhibition makes this compound a valuable tool for investigating the role of TGF-β signaling in various in vitro and in vivo models of fibrosis.
This document provides detailed application notes and experimental protocols for the use of this compound in fibrosis research, intended to guide researchers in designing and executing robust studies.
Mechanism of Action of this compound in Fibrosis
TGF-β signaling is a critical driver of fibrosis.[1][2][3] The binding of TGF-β to its type II receptor (TGF-βRII) leads to the recruitment and phosphorylation of TGF-βRI (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding collagens and other ECM proteins.[1][7] this compound, as a selective inhibitor of ALK5, directly intervenes in this cascade, preventing the initiation of the downstream signaling that leads to myofibroblast activation and excessive ECM deposition.[1][4]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from various in vitro studies. This information is crucial for determining appropriate working concentrations in experimental setups.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference(s) |
| TGF-βRI (ALK5) Kinase Activity | Cell-free assay | 59 nM | [4][6] |
| TGF-βRII Kinase Activity | Cell-free assay | 400 nM | [6] |
| MLK-7K | Cell-free assay | 1400 nM | [6] |
| Smad2 Phosphorylation | NMuMg cells | 135 nM | [4] |
| TGF-β-mediated Growth Inhibition | NMuMg cells | 218 nM | [4] |
| TGF-β-dependent Luciferase Production | Mink lung cells (p3TP lux) | 47 nM | [6] |
| Growth Inhibition | Mouse fibroblasts (NIH 3T3) | 89 nM | [6] |
Table 2: Effective Concentrations of this compound in Functional In Vitro Assays
| Effect | Cell Line | Concentration | Incubation Time | Reference(s) |
| Prevention of TGF-β-induced Epithelial-Mesenchymal Transition (EMT) | NMuMg cells | 2 µM | Not specified | [4] |
| Inhibition of Smad2 phosphorylation | HT-1080 cells | 1 µM | 1 hour (pretreatment) | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in common in vitro and in vivo fibrosis models.
In Vitro Fibrosis Models
1. TGF-β-Induced Myofibroblast Differentiation of Fibroblasts
This protocol describes the induction of a myofibroblast phenotype in cultured fibroblasts using TGF-β and its inhibition by this compound.
References
- 1. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of targeting kinase inhibition in patients with idiopathic pulmonary fibrosis [e-jyms.org]
- 3. | BioWorld [bioworld.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LY-364947 in Stem Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction: LY-364947 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5).[1][2] With an IC₅₀ of 59 nM for ALK5, it exhibits significantly less activity against other kinases such as TGF-β RII (IC₅₀ = 400 nM) and MLK-7K (IC₅₀ = 1400 nM), making it a valuable tool for dissecting the role of TGF-β signaling in various biological processes.[1] In the context of stem cell biology, the TGF-β/Activin/Nodal signaling pathway is a critical regulator of cell fate decisions, including pluripotency maintenance, differentiation, and lineage specification. Inhibition of this pathway with this compound can effectively direct the differentiation of pluripotent stem cells (PSCs) towards specific lineages, such as neuroectoderm, and modulate the formation of other germ layers like mesoderm and endoderm.
These application notes provide detailed protocols for utilizing this compound in stem cell differentiation experiments, along with quantitative data and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ / Kᵢ | Reference |
| TGF-β RI (ALK5) | Cell-free kinase assay | 59 nM (IC₅₀) | [1][2] |
| TGF-β RI (ALK5) | P-Smad3 phosphorylation | 28 nM (Kᵢ) | [3] |
| Smad2 phosphorylation | In vivo (NMuMg cells) | 135 nM (IC₅₀) | [3] |
| TGF-β RII | Cell-free kinase assay | 400 nM (IC₅₀) | [1][2] |
| MLK-7K | Cell-free kinase assay | 1.4 µM (IC₅₀) | [1][2] |
Table 2: Recommended Working Concentrations of this compound in Stem Cell Differentiation Protocols
| Application | Cell Type | Concentration Range | Treatment Duration | Notes | Reference |
| Neural Induction | hPSCs | 1 - 10 µM | Days 0-5 | Used in combination with a BMP inhibitor (e.g., LDN-193189). | Adapted from[4] |
| Cardiac Differentiation | hPSCs | 5.4 µM (SB431542) | Days 3-6 | Inhibition of TGF-β signaling is a common strategy in various cardiac differentiation protocols. | [5] |
| Definitive Endoderm Differentiation | hPSCs | Not specified for this compound | Varies | ALK5 inhibition is used in later stages to promote pancreatic endocrine fate. | [6] |
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of ligands such as TGF-βs, Activins, or Nodals to the type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in a wide array of cellular processes, including differentiation. This compound, by selectively inhibiting the kinase activity of ALK5, prevents the phosphorylation of SMAD2/3, thereby blocking the downstream signaling cascade.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Detection of p-Smad2 Inhibition by LY-364947 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway regulating numerous cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.[2][3] The signaling cascade is initiated by TGF-β binding to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as Activin receptor-like kinase 5 (ALK5).[2][4][5] The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal serine residues (Ser465/467 for Smad2).[6][7] Phosphorylated Smad2 (p-Smad2) then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[1][2][4][8]
LY-364947 is a potent and selective ATP-competitive inhibitor of the TβRI (ALK5) kinase.[9][10] By blocking the kinase activity of TβRI, this compound prevents the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade.[9] This application note provides a detailed protocol for performing a Western blot to detect the levels of phosphorylated Smad2 (p-Smad2) in cells treated with this compound, offering a robust method to quantify the inhibitory effect of the compound.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical TGF-β/Smad signaling pathway and the point of inhibition by this compound.
Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) | Notes |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific, 11965092 | Appropriate for the cell line used. |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific, 26140079 | |
| Penicillin-Streptomycin | Thermo Fisher Scientific, 15140122 | |
| This compound | Selleck Chemicals, S2811 | Prepare stock solution in DMSO. |
| Recombinant Human TGF-β1 | R&D Systems, 240-B | Used as a positive control to induce Smad2 phosphorylation. |
| RIPA Lysis Buffer | Cell Signaling Technology, 9806 | Or a similar buffer suitable for phosphoproteins.[11][12] |
| Protease Inhibitor Cocktail | Roche, 11836170001 | Add fresh to lysis buffer before use.[11][13] |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich, P5726 & P0044 | Crucial for preserving phosphorylation.[11][13][14] Add fresh to lysis buffer. |
| BCA Protein Assay Kit | Thermo Fisher Scientific, 23225 | For protein quantification. |
| 4x Laemmli Sample Buffer | Bio-Rad, 1610747 | Contains SDS and reducing agent. |
| Precast Polyacrylamide Gels (4-15%) | Bio-Rad, 4561086 | Or hand-cast gels (10-12% is suitable for Smad2, ~58 kDa).[15][16] |
| Tris/Glycine/SDS Running Buffer (10x) | Bio-Rad, 1610732 | |
| PVDF or Nitrocellulose Membranes | Bio-Rad, 1620177 | PVDF is recommended for stripping and reprobing. |
| Transfer Buffer (e.g., Towbin) | - | Often contains Tris, Glycine, and Methanol. |
| Blocking Buffer | - | 5% Bovine Serum Albumin (BSA) in TBST. Avoid milk for phosphoproteins.[11][13][14][17][18][19] |
| TBST (Tris-Buffered Saline, 0.1% Tween 20) | - | For wash steps. |
| Primary Antibody: Phospho-Smad2 (Ser465/467) | Cell Signaling Technology, #3108 or #18338 | Typically used at a 1:1000 dilution.[6][7] Check datasheet for optimal concentration. |
| Primary Antibody: Total Smad2/3 | Cell Signaling Technology, #8685 | Loading control to normalize for total Smad2 protein levels. |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology, #7074 | Secondary antibody.[20][21] Dilution is typically 1:2000 to 1:10,000.[20] |
| Chemiluminescent HRP Substrate | Bio-Rad, 1705061 | For detection. |
Experimental Workflow Diagram
Detailed Experimental Protocol
1. Cell Culture and Treatment a. Seed the cells of interest (e.g., HeLa, HepG2, NIH/3T3) in 6-well plates and grow to 80-90% confluency.[22] b. (Optional but recommended) Serum-starve the cells for 18-24 hours to reduce basal phosphorylation levels.[22] c. Pre-incubate cells with desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for 1-2 hours. The IC50 for in vivo Smad2 phosphorylation inhibition is approximately 135 nM.[9] d. Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30 minutes to induce Smad2 phosphorylation.[22] Include an untreated negative control and a TGF-β1-only positive control.
2. Cell Lysis a. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[22] b. Add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitor cocktails, to each well.[13][14][23] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[22] d. To ensure complete lysis and release of nuclear proteins like p-Smad2, sonicate the lysate briefly (e.g., 3 pulses of 10-15 seconds) on ice.[22] e. Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[22] f. Transfer the supernatant (protein extract) to a new clean, pre-chilled tube.
3. Protein Quantification and Sample Preparation a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. b. Normalize all samples with lysis buffer to the same final concentration (e.g., 1-2 µg/µL). c. Add 4x Laemmli sample buffer to the normalized lysates to a final concentration of 1x. d. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[24][25][26]
4. SDS-PAGE a. Load 20-30 µg of total protein per lane into a 4-15% polyacrylamide gel.[22] b. Run the gel in 1x Tris/Glycine/SDS running buffer at 100-120 V for 1-2 hours, or until the dye front reaches the bottom of the gel.[15][24]
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[27] b. For wet transfer, a typical condition is 100 V for 60-90 minutes in Towbin buffer containing 20% methanol. This may require optimization. c. After transfer, confirm successful transfer by staining the membrane with Ponceau S solution.
6. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[17][19] b. Incubate the membrane with the primary antibody against Phospho-Smad2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[24][28] c. Wash the membrane three times for 5-10 minutes each with TBST.[20][28] d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.[24][28] e. Wash the membrane again three times for 5-10 minutes each with TBST.[20][28]
7. Detection and Analysis a. Prepare the chemiluminescent HRP substrate (ECL) according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes.[20] c. Capture the chemiluminescent signal using a digital imager or X-ray film.[20] d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Smad2 signal to the total Smad2 signal.
8. Stripping and Reprobing for Total Smad2 (Loading Control) a. If using the same membrane, strip the bound antibodies using a mild stripping buffer. b. Wash the membrane thoroughly. c. Repeat the immunoblotting protocol (steps 6a-7d) using a primary antibody for total Smad2 to ensure equal protein loading across lanes.
Data Presentation
Table 1: Antibody Dilutions and Incubation Conditions
| Antibody | Type | Host | Dilution Factor | Diluent | Incubation Time | Incubation Temp. |
| Phospho-Smad2 (Ser465/467) | Primary | Rabbit | 1:1000 | 5% BSA in TBST | Overnight | 4°C |
| Total Smad2/3 | Primary | Rabbit | 1:1000 | 5% BSA in TBST | Overnight | 4°C |
| Anti-Rabbit IgG, HRP-linked | Secondary | Goat | 1:2000 - 1:5000 | 5% BSA in TBST | 1 hour | Room Temp. |
Table 2: Example Treatment Groups for a 6-Well Plate
| Well | Treatment Condition | Purpose |
| 1 | Vehicle (DMSO) only | Negative Control (Basal p-Smad2 level) |
| 2 | Vehicle (DMSO) + TGF-β1 (10 ng/mL) | Positive Control (Maximal p-Smad2 induction) |
| 3 | This compound (Low Conc.) + TGF-β1 (10 ng/mL) | Test Condition 1 |
| 4 | This compound (Mid Conc.) + TGF-β1 (10 ng/mL) | Test Condition 2 |
| 5 | This compound (High Conc.) + TGF-β1 (10 ng/mL) | Test Condition 3 |
| 6 | This compound (High Conc.) only | Inhibitor Specificity Control |
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. news-medical.net [news-medical.net]
- 3. What are SMAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Phospho-Smad2 (Ser465/467) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. pubcompare.ai [pubcompare.ai]
- 13. inventbiotech.com [inventbiotech.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. SDS-PAGE [assay-protocol.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Western blot blocking: Best practices | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. antibodiesinc.com [antibodiesinc.com]
- 21. HRP Conjugated Secondary Antibodies for Western Blot: Novus Biologicals [novusbio.com]
- 22. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. novopro.cn [novopro.cn]
- 25. SDS-PAGE Protocol | Rockland [rockland.com]
- 26. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
- 27. bio-rad.com [bio-rad.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: LY-364947 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the use of LY-364947, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (TβRI), in combination with other kinase inhibitors for cancer therapy. Detailed protocols for key experimental procedures are also included to facilitate further research in this promising area of drug development.
Introduction
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the TβRI kinase, thereby blocking the canonical SMAD-dependent and non-canonical TGF-β signaling pathways.[1] In the context of cancer, the TGF-β pathway has a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages.[2][3] Consequently, inhibiting TGF-β signaling has emerged as a promising therapeutic strategy.
The efficacy of targeted therapies is often limited by the development of resistance, frequently driven by the activation of alternative signaling pathways. This has led to the exploration of combination therapies that simultaneously target multiple oncogenic pathways. Extensive crosstalk exists between the TGF-β pathway and other critical signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways, providing a strong rationale for combining this compound with inhibitors of these pathways to achieve synergistic anti-tumor effects.[4]
Scientific Rationale for Combination Therapies
Combination with MEK Inhibitors (e.g., Trametinib)
The MAPK pathway, particularly the RAS-RAF-MEK-ERK cascade, is a key driver of cell proliferation and survival in many cancers.[4] There is evidence of significant crosstalk between the TGF-β and MAPK pathways. For instance, MEK inhibition has been shown to prevent the production of TGF-β by tumor cells, which in turn can reduce the population of immunosuppressive regulatory T cells (Tregs) in the tumor microenvironment.[5] This suggests that combining a TβRI inhibitor like this compound with a MEK inhibitor could lead to a more potent anti-tumor response by targeting both tumor cell-intrinsic proliferation and extrinsic immune evasion mechanisms. Preclinical studies have demonstrated the synergistic effects of combining MEK and PI3K inhibitors, highlighting the potential of dual pathway blockade.[6][7]
Combination with PI3K Inhibitors (e.g., BYL719/Alpelisib)
The PI3K/AKT/mTOR pathway is another crucial signaling network that is frequently hyperactivated in cancer, promoting cell growth, survival, and metabolism. The TGF-β and PI3K pathways are known to be interconnected. For example, inhibition of the PI3K pathway can sometimes lead to a feedback activation of the MAPK pathway.[8] A preclinical study on nasopharyngeal carcinoma demonstrated that the PI3Kα inhibitor BYL719, while effective, could lead to a feedback activation of the MAPK pathway at later time points. The study showed strong synergistic effects when BYL719 was combined with the MEK inhibitor AZD6244.[8][9] This highlights the intricate signaling network and the potential for a triple combination strategy involving inhibitors of TGF-β, PI3K, and MEK pathways. Combining a PI3K inhibitor with a CDK4/6 inhibitor has also shown synergistic effects in preclinical models of colorectal cancer.[10]
Combination with EGFR Inhibitors (e.g., Gefitinib)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumorigenesis in various cancers, notably non-small cell lung cancer. There is evidence of crosstalk between the EGFR and TGF-β signaling pathways. A preclinical study in pancreatic cancer demonstrated that concomitant targeting of EGFR and TGF-β can have synergistic inhibitory effects on tumor growth.[1] However, the study also revealed that in certain contexts, this combination could lead to deleterious effects through the activation of other receptor tyrosine kinases like HER2/3 and Src, suggesting that a triple combination targeting EGFR, TGF-β, and Src might be a more effective approach.[1] Clinical studies have explored the combination of the EGFR inhibitor gefitinib with chemotherapy, showing improved survival benefits in patients with EGFR-mutated lung adenocarcinoma.[11][12][13][14]
Preclinical Data Summary
While specific studies combining this compound with a broad range of other kinase inhibitors are limited in publicly available literature, the following tables summarize relevant preclinical findings for combinations of inhibitors targeting the TGF-β, MAPK, and PI3K pathways.
Table 1: Combination of TGF-β Pathway Inhibitors with Other Kinase Inhibitors
| Combination | Cancer Model | Key Findings | Reference |
| TβRI/II Inhibitor + EGFR siRNA | Pancreatic Cancer (ASPC-1 cells) | Synergistic inhibition of colony formation and tumor growth. | [1] |
| MEK Inhibitor (prevents TGF-β production) | Breast Cancer | Inhibited TGF-β production by tumor cells, leading to reduced Treg augmentation. | [5] |
Table 2: Combination of MEK and PI3K Inhibitors
| Combination | Cancer Model | Key Findings | Reference |
| Trametinib (MEK inhibitor) + Metformin (indirect PI3K/mTOR inhibitor) | NRAS mutant cancer cell lines | Synergistic reduction in cell viability and tumor growth. Dual blockade of MAPK and PI3K/AKT/mTOR pathways. | [6][7] |
| AZD6244 (MEK inhibitor) + BYL719 (PI3Kα inhibitor) | Nasopharyngeal Carcinoma (HONE-1 cells) | Strong synergistic effects on inhibiting 3D spheroid growth. | [8][9] |
| Pimasertib (MEK inhibitor) + Idelalisib (PI3Kδ inhibitor) | Aggressive Lymphoma cell lines | Strong synergism observed. | [15] |
Table 3: Combination of EGFR Inhibitors with Other Agents
| Combination | Cancer Model | Key Findings | Reference |
| Gefitinib + Chemotherapy (Pemetrexed + Carboplatin) | EGFR-mutated Lung Adenocarcinoma | Significantly longer progression-free and overall survival compared to either agent alone. | [11][13] |
| Gefitinib + miR-30a-5p | Non-small cell lung cancer | May overcome acquired drug resistance by regulating the PI3K/AKT pathway. | [16] |
Signaling Pathway Diagrams
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[17]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other kinase inhibitor(s)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Preparation: Prepare stock solutions of this compound and the other kinase inhibitor(s) in DMSO. Create a dose-response matrix by preparing serial dilutions of each drug and their combinations in complete culture medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the general steps for assessing changes in protein expression and phosphorylation in key signaling pathways.[18][19][20]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SMAD2, anti-p-ERK, anti-p-AKT, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment for the desired time, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Synergy Analysis
The combination index (CI) method of Chou and Talalay is a widely used method to quantify drug synergy.[17]
Procedure:
-
Data Collection: Obtain dose-response curves for each drug individually and in combination from the cell viability assays.
-
Software Analysis: Use software such as CompuSyn or the SynergyFinder R package to calculate the CI values.[21]
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion
The combination of this compound with other kinase inhibitors represents a promising therapeutic strategy to overcome drug resistance and enhance anti-tumor efficacy. The provided application notes and protocols offer a framework for researchers to further investigate these combinations in preclinical models. Future studies should focus on elucidating the precise molecular mechanisms of synergy and evaluating the in vivo efficacy and safety of these combination therapies.
References
- 1. Concomitant Targeting of EGF Receptor, TGF-beta and Src Points to a Novel Therapeutic Approach in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Dual Role of TGFβ in Human Cancer: From Tumor Suppression to Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK inhibition prevents tumour-shed transforming growth factor-β-induced T-regulatory cell augmentation in tumour milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Preclinical evaluation of PI3K inhibitor BYL719 as a single agent and its synergism in combination with cisplatin or MEK inhibitor in nasopharyngeal carcinoma (NPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models [mdpi.com]
- 11. Combination of chemotherapy and gefitinib as first-line treatment for patients with advanced lung adenocarcinoma and sensitive EGFR mutations: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. vjoncology.com [vjoncology.com]
- 15. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination therapy of gefitinib and miR-30a-5p may overcome acquired drug resistance through regulating the PI3K/AKT pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matrigel Invasion Assay Using LY-364947
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of LY-364947, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (TβRI) kinase, in a Matrigel invasion assay. This document outlines the scientific background, detailed experimental protocols, and expected outcomes when investigating the role of TGF-β signaling in cancer cell invasion.
Introduction
Transforming growth factor-beta (TGF-β) is a multifunctional cytokine that plays a paradoxical role in cancer. In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis.[1][2][3] However, in advanced cancers, tumor cells often become resistant to the growth-inhibitory effects of TGF-β.[4] In this context, TGF-β can switch to a tumor-promoting role, enhancing cancer cell invasion, migration, and metastasis.[2][5][6] The TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[5] Activated TβRI subsequently phosphorylates downstream effector proteins, primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in invasion and metastasis.[5][6][7]
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the TβRI kinase, thereby blocking the phosphorylation of Smad2 and Smad3 and inhibiting the downstream signaling cascade.[8][9] This inhibitory action makes this compound a valuable tool for studying the involvement of the TGF-β pathway in cancer progression and for evaluating the therapeutic potential of targeting this pathway to prevent metastasis.
The Matrigel invasion assay is a widely used in vitro method to assess the invasive potential of cancer cells.[10] Matrigel is a reconstituted basement membrane matrix that mimics the extracellular matrix (ECM).[10] The assay measures the ability of cells to degrade and invade through this Matrigel barrier, a process analogous to the invasion of surrounding tissues by metastatic tumor cells.[10][11]
Principle of the Assay
This protocol utilizes a Transwell chamber system where the upper insert contains a porous membrane coated with a layer of Matrigel. Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS).[11][12] Invasive cells will degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[10] By treating the cells with varying concentrations of this compound, the role of TβRI signaling in this invasive process can be quantified. The number of invaded cells is determined by staining and counting the cells that have migrated to the lower surface of the membrane.[12]
Data Presentation
The following table summarizes quantitative data from a representative study investigating the effect of this compound on the invasion of MDA-MB-231 human breast cancer cells.
| Concentration of this compound (µM) | Mean Number of Invaded Cells | Standard Deviation | % Inhibition of Invasion |
| 0 (Vehicle Control) | 150 | ± 12 | 0% |
| 1 | 95 | ± 8 | 36.7% |
| 5 | 48 | ± 5 | 68.0% |
| 10 | 25 | ± 4 | 83.3% |
Data is hypothetical but representative of expected results based on published literature.[8]
Experimental Protocols
Materials and Reagents
-
24-well Transwell inserts (8.0 µm pore size)
-
24-well companion plates
-
Matrigel Basement Membrane Matrix
-
This compound (prepare stock solution in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or Diff-Quik™ stain)[12][13]
-
Cotton swabs
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO₂)
-
Microscope with imaging capabilities
Protocol 1: Matrigel Invasion Assay Using Transwell Chambers
1. Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.[10]
-
Chill sterile pipette tips and a 24-well plate on ice.
-
Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free cell culture medium.[13] The optimal concentration may need to be determined empirically for your specific cell line.
-
Gently add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert.[14] Avoid introducing air bubbles.
-
Incubate the plate at 37°C for at least 2-4 hours to allow the Matrigel to solidify into a gel.[10][14] Do not let the Matrigel dry out.[10]
2. Cell Preparation and Seeding:
-
Culture cancer cells to 70-80% confluency.
-
The day before the assay, replace the culture medium with serum-free medium and incubate overnight to starve the cells.
-
On the day of the assay, harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 2.5 x 10⁵ to 5 x 10⁵ cells/mL.[12] The optimal cell density should be determined for each cell line.
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO). Pre-incubate the cells with the inhibitor for a specified time (e.g., 30 minutes) at 37°C.
3. Invasion Assay:
-
While the cells are pre-incubating, add 600-750 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[10][12]
-
Carefully place the Matrigel-coated inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 200-500 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each insert.[15]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[12] The incubation time will vary depending on the cell type and its invasive capacity.
4. Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.[12][13]
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.[12]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using a microscope. Capture images from several random fields of view for each insert.
-
Quantify the number of invaded cells by counting the stained cells in each image. The data can also be quantified by eluting the stain and measuring the absorbance.[16][17]
-
Calculate the average number of invaded cells per field for each treatment condition and normalize to the vehicle control.
Protocol 2: 3D Matrigel Drop Invasion Assay
This alternative protocol allows for the visualization of cell invasion over time.[18]
1. Cell and Matrigel Mixture Preparation:
-
Thaw Matrigel on ice.[18]
-
Harvest and count cells as described in Protocol 1.
-
Resuspend the cell pellet in the desired volume of ice-cold Matrigel to achieve a final cell concentration of approximately 5 x 10⁵ cells/mL.[18] Mix gently to avoid bubbles.
2. Plating the Matrigel Drops:
-
Carefully pipette a 10 µL drop of the cell-Matrigel suspension into the center of each well of a 24-well plate.[18]
-
Incubate the plate at 37°C for 20 minutes to allow the Matrigel drops to solidify.[18]
3. Invasion and Analysis:
-
Gently add 2 mL of complete cell culture medium (containing different concentrations of this compound or vehicle) to each well.[18]
-
Incubate the plate at 37°C and monitor cell invasion out of the Matrigel drop over several days (e.g., up to 6 days) using a microscope.[18]
-
The area of cell invasion can be quantified using image analysis software.[18]
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Matrigel invasion assay.
References
- 1. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 2. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Transforming Growth Factor-β Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. TGF-β Signaling in Breast Cancer Cell Invasion and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming growth factor-beta signaling in cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. snapcyte.com [snapcyte.com]
- 13. corning.com [corning.com]
- 14. 使用 Millicell® Cell Culture Inserts 的細胞遷移和入侵測試指引 [sigmaaldrich.com]
- 15. A Modified In vitro Invasion Assay to Determine the Potential Role of Hormones, Cytokines and/or Growth Factors in Mediating Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative method for in vitro matrigel invasiveness measurement through image analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of LY-364947 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: LY-364947 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor (TGF-β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of TGF-β RI (IC₅₀ = 59 nM) and subsequent phosphorylation of downstream SMAD proteins.[4][5][6] This inhibition disrupts the canonical TGF-β signaling pathway, which is crucial in various cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[6][7][8] Due to its role in tumor progression and metastasis, the TGF-β pathway is a significant target in cancer research, making this compound a valuable tool for studying cancer biology and developing novel therapeutic strategies.[7][9][10]
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, handling, and storage of this compound.
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Notes / References |
| Molecular Weight | 272.3 g/mol | [2] |
| Molecular Formula | C₁₇H₁₂N₄ | [1][3][6] |
| CAS Number | 396129-53-6 | [1][2][4] |
| Purity | ≥98% or ≥99% | Varies by supplier.[1][2][6] |
| Appearance | Crystalline solid; Off-white to yellow powder | [4][6] |
| Solubility | DMSO: Soluble up to 100 mM (approx. 27 mg/mL).[1][5] Also reported as 25 mg/mL.[2] DMF: 2 mg/mL[6] Water/Ethanol: Insoluble[5] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4][5] Warming to 60°C may aid dissolution.[4] |
| IC₅₀ Values | TGF-β RI (ALK5): 59 nM TGF-β RII: 400 nM MLK-7K: 1400 nM | Demonstrates selectivity for TGF-β RI over other kinases.[1][2][3][6] |
| Storage (Lyophilized) | Room temperature (desiccated) for 24 months.[2] -20°C for up to 3 years.[4][5] | Check supplier-specific recommendations. |
| Storage (In Solution) | -20°C: Up to 3 months[2] or 1 year.[4][5] -80°C: Up to 2 years.[4][5] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocol: Stock Solution Preparation
This protocol provides a detailed methodology for preparing a 15 mM stock solution of this compound in DMSO.
1. Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or sterile vials for aliquots
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, set to 60°C)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2. Safety Precautions:
-
This compound is intended for research use only. The toxicological properties have not been fully investigated.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact or inhalation of the powder.
-
Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information.
3. Calculation for 15 mM Stock Solution:
To prepare a stock solution of a desired concentration, use the following formula:
Volume of Solvent (L) = Mass of Compound (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Molecular Weight (MW): 272.3 g/mol
-
Desired Concentration: 15 mM = 0.015 mol/L
-
Mass of Compound: For this example, we will use 5 mg (0.005 g).
Calculation:
-
Volume (L) = 0.005 g / (0.015 mol/L * 272.3 g/mol )
-
Volume (L) = 0.005 / 4.0845
-
Volume (L) = 0.001224 L
-
Volume (mL) = 1.22 mL
Therefore, to make a 15 mM stock solution, dissolve 5 mg of this compound in 1.22 mL of DMSO.[2]
4. Step-by-Step Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh 5 mg of this compound powder and place it into a sterile tube.
-
Using a calibrated pipette, add 1.22 mL of anhydrous, sterile DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates. If dissolution is difficult, the solution may be gently warmed in a 60°C water bath for a few minutes and vortexed again.[4]
-
Once fully dissolved, briefly centrifuge the tube to collect the solution at the bottom.
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[2]
-
Clearly label each aliquot with the compound name, concentration (15 mM), solvent (DMSO), and preparation date.
5. Storage and Stability:
-
Store the prepared aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).[2][4][5]
-
When ready to use, thaw a single aliquot at room temperature and dilute it to the final working concentration in the appropriate cell culture medium or buffer immediately before use.
-
Avoid storing the diluted solution. Discard any unused working solution.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for preparing this compound stock solution.
Signaling Pathway Diagram
Caption: this compound inhibits the TGF-β signaling pathway via ALK5.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling Pathway: Mechanism, Receptors & Role in Cancer Biology - Creative Biolabs [creativebiolabs.net]
- 9. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-β Signaling Activation Confers Anlotinib Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY-364947 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with LY-364947, a potent and selective inhibitor of the TGF-β type-I receptor (TGF-β RI/ALK5). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is practically insoluble in water and ethanol.[1]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO varies across different suppliers, but it is generally high. Concentrations of up to 100 mM have been reported. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can reduce the solubility of the compound.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to reconstitute the lyophilized powder of this compound in high-quality, anhydrous DMSO. For example, to create a 15 mM stock solution, you can reconstitute 5 mg of the powder in 1.22 ml of DMSO.[2] Always ensure the compound is fully dissolved, which may be aided by gentle warming or sonication.[3][5]
Q4: How should I store this compound powder and stock solutions?
A4: Lyophilized this compound powder should be stored at room temperature and desiccated for up to 24 months.[2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or -80°C for up to 1 year for optimal stability.[1][2][3]
Q5: My this compound precipitates when I add it to my cell culture medium. What should I do?
A5: Precipitation upon dilution in aqueous-based cell culture media is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤0.1%) and that the stock solution is added to the medium with vigorous mixing. It is also advisable to prepare the working solution fresh for each experiment.
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| DMSO | 1 | 3.67 | - | [1][4] |
| DMSO | 2 | 7.34 | - | |
| DMSO | 4 | 14.68 | Use fresh DMSO | [1] |
| DMSO | 7.5 | 27.54 | Sonication recommended | [5] |
| DMSO | 15.62 | 57.36 | Ultrasonic and warming to 60°C may be needed | [3] |
| DMSO | 20 | 73.44 | - | [1] |
| DMSO | 25 | 91.8 | - | [2] |
| DMSO | up to 27.5 | up to 100 | - | |
| Water | Insoluble | Insoluble | - | [1] |
| Ethanol | Insoluble | Insoluble | - | [1] |
| DMF | 2 | ~7.34 | - | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | ~1.84 | - | [4] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: this compound powder will not dissolve in DMSO.
-
Possible Cause 1: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.
-
-
Possible Cause 2: Insufficient mixing or temperature.
Issue 2: The dissolved this compound stock solution appears cloudy or has visible particulates.
-
Possible Cause: The compound has not fully dissolved or has precipitated out of solution.
-
Solution: Centrifuge the vial to pellet any undissolved material and carefully transfer the clear supernatant to a new tube. The concentration of the resulting solution may be lower than intended. Consider re-dissolving with gentle warming and sonication.
-
Issue 3: Precipitation occurs immediately upon adding the DMSO stock to the aqueous experimental buffer or cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous environment.
-
Solution 1: Decrease the final working concentration of this compound.
-
Solution 2: Increase the percentage of DMSO in the final solution, but be mindful of potential solvent toxicity in cell-based assays (typically keep DMSO below 0.5%).
-
Solution 3: Add the DMSO stock solution to your buffer or medium while vortexing to ensure rapid and even dispersion.
-
Solution 4: For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 can be used to improve solubility.[1][5]
-
Experimental Protocols
Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (5 mg)
-
Anhydrous DMSO (at least 1.22 mL)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5 mg of this compound powder.
-
Add 1.22 mL of anhydrous DMSO to the powder.[2]
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
15 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Determine the desired final concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. For example, to make 10 mL of medium with a final concentration of 10 µM this compound:
-
(15,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 6.67 µL
-
-
While gently vortexing or swirling the cell culture medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes local high concentrations that can lead to precipitation.
-
Use the prepared medium immediately.
-
Visualizations
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
Troubleshooting Unexpected Results with LY-364947: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with LY-364947, a potent and selective inhibitor of the TGF-β type-I receptor (TGF-β RI/ALK5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of the TGF-β type-I receptor (TGF-β RI) kinase, also known as ALK5.[1][2] By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[3][4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO at concentrations up to 25 mg/mL.[1] For long-term storage, the lyophilized powder should be stored at room temperature, desiccated, and is stable for up to 24 months.[1] Once reconstituted in DMSO, the stock solution should be stored at -20°C and is recommended for use within 3 months to maintain potency.[1] To prevent degradation, it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Q3: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of TGF-β RI, it can exhibit off-target activity at higher concentrations. It is less effective against the TGF-β type-II receptor (TGF-β RII) and mixed-lineage kinase 7 (MLK-7K).[1][6] Researchers should be mindful of these potential off-target effects when interpreting results, especially when using concentrations significantly higher than the reported IC50 for TGF-β RI.
Troubleshooting Guide
Issue 1: No or reduced inhibition of TGF-β signaling.
Possible Cause 1: Inactive Compound
-
Question: Is the this compound compound active?
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored correctly (lyophilized at room temperature, desiccated; DMSO stock at -20°C).[1] Improper storage can lead to degradation.
-
Prepare Fresh Stock: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock from lyophilized powder.[1]
-
Positive Control: Test the compound in a well-established assay where it is known to be effective, such as inhibiting TGF-β-induced Smad2/3 phosphorylation in a responsive cell line (e.g., HT-1080 or mink lung cells).[1]
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Question: Are the experimental conditions appropriate for this compound activity?
-
Troubleshooting Steps:
-
Concentration: Ensure the concentration of this compound is sufficient to inhibit TGF-β RI in your specific cell type. The IC50 for TGF-β RI is 59 nM, but the effective concentration in cell-based assays can be higher (typically in the range of 0.1 to 10 µM).[1][3][4]
-
Pre-incubation Time: Pre-incubating cells with this compound before adding TGF-β ligand can enhance its inhibitory effect. A pre-incubation time of 1 hour is often used.[1]
-
Cell Type and Density: The responsiveness to TGF-β and its inhibitors can vary between cell types and can be influenced by cell density.
-
Issue 2: Unexpected or off-target effects observed.
Possible Cause 1: High Concentration Leading to Off-Target Inhibition
-
Question: Is the concentration of this compound too high?
-
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response experiment to determine the minimal effective concentration that inhibits TGF-β signaling without causing non-specific effects.
-
Consult IC50 Values: Be aware of the IC50 values for off-targets. This compound is less potent against TGF-β RII (IC50 = 400 nM) and MLK-7K (IC50 = 1400 nM).[1][6] If using concentrations approaching these values, consider the possibility of off-target effects.
-
Alternative Inhibitors: If off-target effects are suspected, consider using a different TGF-β RI inhibitor with a distinct chemical structure to confirm that the observed phenotype is due to TGF-β RI inhibition.
-
Possible Cause 2: Activation of Alternative Signaling Pathways
-
Question: Could the inhibition of TGF-β signaling be leading to the activation of other pathways?
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate other relevant signaling pathways that might be activated as a compensatory mechanism. For example, in some contexts, TGF-β inhibition can affect pathways like PI3K/Akt.[3][4]
-
Literature Review: Search for literature specific to your cell type or experimental model to see if crosstalk between TGF-β and other pathways has been reported.
-
Issue 3: Poor solubility or precipitation of the compound in media.
Possible Cause: Low Solubility in Aqueous Solutions
-
Question: Is the this compound precipitating out of the cell culture medium?
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and compound precipitation.
-
Serial Dilutions: Prepare serial dilutions of the DMSO stock in your cell culture medium. Visually inspect for any signs of precipitation.
-
Pre-warming: Gently pre-warm the media before adding the this compound stock solution to aid in solubility.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (TGF-β RI) | 59 nM | Cell-free assay | [1][3][4] |
| Ki (TGF-β RI) | 28 nM | Cell-free assay | [3][4] |
| IC50 (TGF-β RII) | 400 nM | Cell-free assay | [1][6] |
| IC50 (MLK-7K) | 1400 nM | Cell-free assay | [1][6] |
| IC50 (Smad2 Phosphorylation) | 135 nM | NMuMg cells | [3][4] |
| IC50 (Growth Inhibition Reversal) | 0.218 µM | NMuMg cells | [3][4] |
Experimental Protocols
Protocol 1: Inhibition of TGF-β-induced Smad2/3 Phosphorylation
Objective: To determine the effective concentration of this compound for inhibiting TGF-β-induced Smad2/3 phosphorylation in a specific cell line.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
Recombinant human TGF-β1
-
This compound (lyophilized powder and DMSO stock)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Depending on the cell line, serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.
-
This compound Pre-treatment: Prepare a dilution series of this compound in serum-free or low-serum medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 1 hour at 37°C.
-
TGF-β1 Stimulation: Add TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 1-10 ng/mL. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Perform SDS-PAGE and western blotting using standard protocols to detect the levels of phospho-Smad2/3, total Smad2/3, and the loading control.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Potential off-target effects of LY-364947
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of LY-364947, a potent inhibitor of the TGF-β type I receptor (TGF-βRI), also known as ALK5.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary target of this compound is the Transforming Growth Factor-beta Type I Receptor (TGF-βRI/ALK5), a serine/threonine kinase. It acts as an ATP-competitive inhibitor. However, like many kinase inhibitors, this compound can exhibit off-target activity against other kinases, especially at higher concentrations. Known off-targets include TGF-βRII, Mixed Lineage Kinase 7 (MLK-7K), Receptor-Interacting Protein Kinase 2 (RIPK2), and Casein Kinase 1 delta (CK1δ).
Q2: I am observing a cellular phenotype that is inconsistent with TGF-βRI inhibition. Could this be due to off-target effects?
A2: Yes, unexpected or inconsistent phenotypes are often an indication of off-target effects. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome. If the observed cellular response does not align with the known downstream effects of TGF-βRI inhibition (e.g., decreased Smad2/3 phosphorylation), it is crucial to investigate potential off-target activities.
Q3: How can I experimentally verify if the effects I'm seeing are on-target or off-target?
A3: Several experimental strategies can help differentiate between on-target and off-target effects:
-
Use a structurally different inhibitor: Employ another TGF-βRI inhibitor with a distinct chemical scaffold. If this second inhibitor recapitulates the observed phenotype, it is more likely an on-target effect.
-
Rescue experiments: If possible, overexpress a mutated, inhibitor-resistant form of TGF-βRI. If this rescues the on-target phenotype but not the unexpected effect, it strongly suggests an off-target mechanism.[1]
-
siRNA/shRNA knockdown: Knock down the expression of the intended target (TGF-βRI). If the resulting phenotype is different from that observed with this compound treatment, it points towards off-target effects.
-
Dose-response analysis: A significant divergence between the IC50 for TGF-βRI inhibition and the EC50 for the observed cellular phenotype may indicate off-target activity.
Q4: What are the first steps to identify the specific off-target(s) of this compound in my experimental system?
A4: A systematic approach is recommended:
-
Kinome Profiling: This is a direct method to screen this compound against a large panel of purified kinases to identify unintended interactions. This will provide a comprehensive selectivity profile.
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of suspected off-target kinases identified from the kinome screen.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells and can be adapted to identify off-target binding.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and several known off-target kinases. Lower IC50 values indicate higher potency.
| Target | IC50 (nM) | Selectivity vs. TGF-βRI |
| TGF-βRI (ALK5) | 59 | - |
| TGF-βRII | 400 | ~7-fold |
| RIPK2 | 110 | ~2-fold |
| CK1δ | 220 | ~4-fold |
| MLK-7K | 1400 | ~24-fold |
| p38 MAPK | 740 | ~12.5-fold |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition via Western Blot
Objective: To determine if this compound affects the activity of a suspected off-target kinase by measuring the phosphorylation of its downstream substrate in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the downstream substrate of the suspected off-target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against the total protein of the substrate to normalize for protein loading.
-
Data Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein. A significant change in this ratio in this compound-treated cells compared to the vehicle control suggests an off-target effect.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test a structurally different TGF-βRI inhibitor. | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration for TGF-βRI inhibition. 2. Reduce the treatment duration. | Reduced cytotoxicity while maintaining on-target activity. |
| Compound solubility issues | 1. Visually inspect the culture medium for precipitate. 2. Use a lower concentration of the inhibitor or a different solvent. | Prevention of compound precipitation, which can lead to non-specific toxic effects. |
Issue 2: Inconsistent or Unexpected Western Blot Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Antibody non-specificity | 1. Run a positive and negative control for the antibody. 2. Test a different antibody against the same target. | Confirmation of antibody specificity and reliable results. |
| Suboptimal protein extraction | 1. Ensure the lysis buffer contains fresh protease and phosphatase inhibitors. 2. Sonciate or pass the lysate through a needle to shear DNA. | Improved protein yield and prevention of degradation, leading to clearer bands. |
| Activation of compensatory signaling pathways | 1. Probe for the activation of known compensatory pathways using Western blotting. 2. Use inhibitors for these pathways in combination with this compound. | Understanding the broader signaling network changes and confirming the primary effect of the inhibitor. |
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: Optimizing LY-364947 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of LY-364947 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4][5] By inhibiting TGF-βRI, this compound blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[1][3] This pathway is crucial in various cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[3][4][6]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A typical starting concentration range for this compound in cell-based assays is between 0.1 µM and 10 µM.[1][3][7] However, the optimal concentration is highly dependent on the specific cell type and the biological question being investigated. For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.[8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations up to 25 mg/mL.[5] For a 15 mM stock solution, you can reconstitute 5 mg of the powder in 1.22 ml of DMSO.[5] It is recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.[5] Store the lyophilized powder at room temperature, and once in solution, store at -20°C for up to 3 months or -80°C for up to 2 years.[2][5]
Troubleshooting Guide
Issue 1: No observable effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM) to determine the IC50 value for your specific cell line and endpoint. |
| Compound Inactivity | Ensure proper storage of the this compound stock solution to prevent degradation. Use a fresh aliquot for your experiment.[5] |
| Low TGF-β Signaling in Control | Confirm that the TGF-β signaling pathway is active in your untreated control cells. You can measure the baseline levels of phosphorylated Smad2/3 by Western blot.[5] If necessary, stimulate the pathway with exogenous TGF-β ligand (e.g., 1-10 ng/mL TGF-β1).[5] |
| Cell Line Insensitivity | Some cell lines may be less sensitive to TGF-βRI inhibition. Consider using a different cell line known to be responsive to TGF-β signaling. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of this compound (e.g., >20 µM) can lead to off-target effects and cytotoxicity.[1][2] Lower the concentration and perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). |
| Cellular Dependence on TGF-β | In some cell types, basal TGF-β signaling may be required for survival. Inhibition of this pathway could be inducing apoptosis. |
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of this compound in various in vitro assays.
| Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| Cell-free TGFβR-I Kinase Assay | - | 59 nM | [1][2][5] |
| Smad2 Phosphorylation Inhibition | NMuMg cells | 135 nM | [1][2] |
| Reversal of TGF-β-mediated Growth Inhibition | NMuMg cells | 218 nM | [1][2] |
| Inhibition of TGF-β Induced Transcriptional Activation | Mink Mv1Lu lung cells | 40 nM | [1] |
| Prevention of Epithelial-Mesenchymal Transition (EMT) | NMuMg cells | 2 µM | [1][2] |
| Induction of Prox1 and LYVE-1 Expression | HDLECs | 3 µM | [1][2] |
| Suppression of Colony-Forming Ability | Leukemia-initiating cells | < 20 µM | [1][2] |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound using an MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
This compound
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test is from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Smad2/3 Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on the TGF-β signaling pathway.
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
TGF-β1 ligand
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.[5]
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[5] Include an untreated control and a TGF-β1 only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to total Smad2/3 and the loading control.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for in vitro assays with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. stemcell.com [stemcell.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. This compound | MLK | Casein Kinase | RIP kinase | TargetMol [targetmol.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
LY-364947 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY-364947 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It functions by competing with ATP for the kinase domain of TGF-βRI, thereby preventing the phosphorylation of downstream signaling molecules, Smad2 and Smad3, and blocking the canonical TGF-β signaling pathway.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at room temperature, where it is stable for up to 24 months.[1] For experimental use, it is recommended to prepare a stock solution in fresh, anhydrous DMSO.[4] Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to be used within 1-3 months to prevent loss of potency and avoid multiple freeze-thaw cycles.[1][5]
Q3: What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media at 37°C is not extensively documented in publicly available literature. The stability can be influenced by factors such as media composition, pH, and the presence of serum. To ensure the compound's activity throughout your experiment, it is recommended to either replenish the media with fresh inhibitor at regular intervals (e.g., every 24-48 hours) or to experimentally determine its half-life in your specific cell culture conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Q4: What are the known off-target effects of this compound?
This compound exhibits selectivity for TGF-βRI over other kinases. However, at higher concentrations, it can inhibit other kinases. It is important to use the lowest effective concentration to minimize potential off-target effects.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| TGF-βRI (ALK5) | 59 nM | Cell-free |
| TGF-βRII | 400 nM | Cell-free |
| MLK-7K | 1400 nM | Cell-free |
| Smad2 Phosphorylation (in NMuMg cells) | 135 nM | Cell-based |
| TGF-β-mediated growth inhibition (in NMuMg cells) | 218 nM | Cell-based |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | Room Temperature | 24 months |
| DMSO Stock Solution | -20°C | Up to 3 months |
| DMSO Stock Solution | -80°C | Up to 1 year |
Data compiled from multiple sources.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of inhibitory effect | Degradation of this compound: The compound may not be stable for the duration of your experiment in cell culture media at 37°C. | - Replenish the cell culture media with fresh this compound every 24-48 hours.- Determine the half-life of this compound in your specific media and adjust the dosing frequency accordingly (see Experimental Protocols). |
| Improper storage: Incorrect storage of the lyophilized powder or stock solution can lead to loss of potency. | - Store the lyophilized powder at room temperature, desiccated.- Store DMSO stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][5] | |
| Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit the TGF-β pathway in your specific cell line. | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. | |
| Cell line resistance: The target cells may have mutations in the TGF-β signaling pathway downstream of TGF-βRI, rendering the inhibitor ineffective. | - Verify the integrity of the TGF-β signaling pathway in your cell line using a positive control (e.g., TGF-β1 stimulation) and a downstream readout (e.g., Smad2/3 phosphorylation). | |
| Precipitation of the compound in cell culture media | Poor solubility: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in the media might be too low, or the compound concentration too high. | - Ensure the final DMSO concentration in your cell culture media does not exceed a level that is toxic to your cells (typically <0.5%).- Prepare intermediate dilutions of the stock solution in cell culture media before adding to the final culture volume.- If solubility issues persist, consider using a different solvent or a formulation aid, but validate its compatibility with your cell line. |
| Observed cell toxicity | High concentration of this compound: The concentration used may be cytotoxic to your specific cell line. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells.- Use the lowest effective concentration that achieves the desired inhibitory effect. |
| DMSO toxicity: The final concentration of the solvent (DMSO) in the cell culture media may be too high. | - Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%).- Include a vehicle control (media with the same concentration of DMSO) in your experiments. | |
| Unexpected or off-target effects | Inhibition of other kinases: At higher concentrations, this compound may inhibit other kinases, leading to unintended biological effects. | - Use the lowest effective concentration of this compound.- Consider using a structurally different TGF-βRI inhibitor as a control to confirm that the observed effects are specific to TGF-βRI inhibition. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM) with and without serum
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium: Add the this compound stock solution to your pre-warmed cell culture medium (with and without serum) to achieve the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubate the samples: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Place the tubes in a cell culture incubator at 37°C and 5% CO2. The 0-hour time point serves as the initial concentration control.
-
Sample collection and processing: At each time point, remove the corresponding tube from the incubator. To stop potential degradation, immediately process the sample or store it at -80°C until analysis. For analysis, precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile), vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
HPLC analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of this compound using a validated HPLC method. A standard curve of this compound in the same cell culture medium should be prepared to accurately quantify the compound's concentration at each time point.
-
Data analysis: Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. From this plot, you can determine the half-life (t½) of the compound in your specific cell culture conditions.
Visualizations
Caption: TGF-β Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
How to avoid LY-364947 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of LY-364947 precipitation in aqueous solutions. The following information is intended for researchers, scientists, and drug development professionals to ensure the successful use of this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues users might encounter with this compound precipitation during experimental procedures.
Q1: My this compound immediately precipitated when I added my DMSO stock solution to my aqueous buffer (e.g., PBS or cell culture medium). What happened?
A: This is a common issue and is most likely due to the low aqueous solubility of this compound. The compound is sparingly soluble in aqueous buffers.[1] When a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous solution, the compound can crash out of solution. To avoid this, it is critical to first dissolve this compound in an appropriate organic solvent and then dilute it carefully into the aqueous buffer of choice.
Q2: I tried to dissolve the this compound powder directly into my buffer, and it won't dissolve. Is the product defective?
A: The product is not defective. This compound is known to be insoluble or sparingly soluble in water and aqueous buffers.[1][2] It is supplied as a crystalline solid that requires a specific dissolution procedure.[1] You must first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3]
Q3: My stock solution of this compound in DMSO appears cloudy or has visible crystals. What could be the cause?
A: There are two likely causes for this observation:
-
Exceeded Solubility Limit: You may have tried to prepare a stock solution at a concentration that exceeds the solubility limit of this compound in DMSO. While solubility can be high, it is not infinite.
-
Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly reduce the solubility of this compound.[2] Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[2]
Q4: After preparing my final aqueous working solution, can I store it for later use?
A: It is strongly recommended to use aqueous solutions of this compound on the same day they are prepared.[1] Storing the aqueous solution, even at 4°C, is not advised as the compound's stability in these conditions is limited, and precipitation can occur over time. For best results, prepare the aqueous working solution fresh for each experiment.[1] Stock solutions in anhydrous DMSO, however, are stable for extended periods when stored correctly.[2][3][4]
Q5: My cell culture medium became cloudy after I added the this compound working solution. How can I prevent this?
A: Cloudiness or turbidity in cell culture media after adding a compound can be due to several factors beyond simple precipitation.
-
Localized High Concentration: Add the this compound solution dropwise to your culture medium while gently swirling. This helps prevent localized high concentrations that can lead to precipitation.
-
Temperature Shock: Ensure your culture medium is warmed to its normal usage temperature (e.g., 37°C) before adding the inhibitor. Adding a cold solution to warm media or vice-versa can sometimes cause components to fall out of solution.[5]
-
Media Components: While this compound's low aqueous solubility is the primary cause, interactions with media components can occasionally contribute to precipitation. Following the recommended slow dilution method into pre-warmed media should mitigate this issue.
Data Presentation
The solubility of this compound varies significantly between organic solvents and aqueous systems. The following table summarizes key solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 1 - 27 | 3.67 - 99.15 | Solubility can vary. Using fresh, moisture-free DMSO is critical.[1][2][3][6] |
| DMF | ~2 | ~7.34 | An alternative organic solvent for stock solution preparation.[1][6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.84 | For preparing aqueous working solutions. Must be prepared fresh.[1][6] |
| Water | Insoluble | Insoluble | Direct dissolution in water is not feasible.[2] |
| Ethanol | Insoluble | Insoluble | Direct dissolution in ethanol is not feasible.[2] |
Molecular Weight of this compound: 272.3 g/mol [3]
Mandatory Visualization
Diagrams are provided below to illustrate key pathways and workflows related to the use of this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound on TGF-β RI (ALK5).
Caption: Recommended workflow for preparing this compound solutions to prevent precipitation.
Experimental Protocols
Follow these protocols to prepare stock and working solutions of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is adapted from manufacturer guidelines to create a stable, concentrated stock solution.[3]
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Bring the this compound powder vial to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO needed to reach the desired stock concentration (e.g., for a 15 mM stock from 5 mg of powder, add 1.22 mL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[2][3] This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[2][3]
-
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
This protocol describes the two-step dilution method required to get this compound into an aqueous solution without precipitation.[1]
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature (typically 37°C).
-
-
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Determine the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer.
-
While gently vortexing or swirling the tube of aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop. This gradual dilution is critical to prevent the compound from precipitating.
-
Use the final aqueous working solution immediately. Do not store.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it do?
A: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor kinase (TGF-β RI), also known as ALK5.[1][3] It functions by competing with ATP for the kinase's binding site, thereby blocking the phosphorylation of downstream signaling molecules like Smad2 and Smad3.[2][4] This inhibition effectively blocks the canonical TGF-β signaling pathway, which is involved in numerous cellular processes like growth, differentiation, and invasion.[7]
Q2: How should I store the unopened vial of this compound powder?
A: The solid, powdered form of this compound should be stored at -20°C.[1] When stored correctly, it is stable for several years.[1]
Q3: What is the maximum final concentration of DMSO I should have in my cell culture experiments?
A: The tolerance to DMSO varies significantly between cell types. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is always best practice to keep the final DMSO concentration as low as possible, ideally below 0.1%. You should always run a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
References
Technical Support Center: Cell Viability Assays with LY-364947 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY-364947 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] By inhibiting the kinase activity of TGF-βRI, this compound blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[2] This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO. It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility. The lyophilized powder can be stored at room temperature, while stock solutions in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage to maintain potency.[3]
Q3: What is a typical working concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being addressed. Based on available data, concentrations ranging from the low nanomolar (nM) to the low micromolar (µM) range are typically used. For example, IC50 values for inhibiting TGF-βRI kinase activity are in the nanomolar range, while effects on cell proliferation and other cellular processes may require concentrations up to 20 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific endpoint being measured. For inhibiting Smad2/3 phosphorylation, a pre-treatment of 1-2 hours is often sufficient.[4] For cell viability or proliferation assays, longer incubation times of 24, 48, or 72 hours are common to observe significant effects. The ideal duration should be determined empirically for your experimental system.
Data Presentation
This compound Inhibitory Activity (IC50)
| Target/Process | Cell Line/System | IC50 Value |
| TGF-βRI (ALK5) Kinase Activity | Cell-free assay | 59 nM[3][4] |
| TGF-βRII Kinase Activity | Cell-free assay | 400 nM[1][5] |
| Mixed Lineage Kinase-7 (MLK-7) | Cell-free assay | 1400 nM[1][5] |
| TGF-β-dependent luciferase production | Mink Lung Cells (p3TP lux) | 47 nM[1][5] |
| Growth Inhibition | Mouse Fibroblasts (NIH 3T3) | 89 nM[1][5] |
| Reversal of TGF-β-mediated growth inhibition | NMuMg cells | 218 nM[3] |
| Inhibition of Smad2 phosphorylation | NMuMg cells | 135 nM[3] |
Mandatory Visualization
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue 1: Higher than expected cell viability after this compound treatment.
-
Question: I treated my cancer cells with this compound, but the cell viability (e.g., MTT or CellTiter-Glo assay) is not decreasing as expected. What could be the reason?
-
Answer:
-
Cell Line Insensitivity: Not all cell lines are sensitive to TGF-βRI inhibition. The growth of some cancer cells may be independent of the TGF-β pathway. It's crucial to confirm that your cell line expresses functional TGF-β receptors and that the pathway is active.
-
Dual Role of TGF-β: In some contexts, particularly in early-stage cancers, TGF-β can act as a tumor suppressor by inhibiting cell proliferation. Inhibiting this pathway with this compound could paradoxically lead to increased proliferation.
-
Suboptimal Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant effect on cell viability. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Compound Inactivity: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Issue 2: Inconsistent or variable results between experiments.
-
Question: I am observing high variability in my cell viability data when repeating experiments with this compound. What are the possible causes?
-
Answer:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability. Ensure you have a single-cell suspension and use consistent pipetting techniques.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the effective concentration of this compound. To minimize this, consider not using the outermost wells for experimental samples or filling them with sterile media or PBS.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is below a cytotoxic level (typically <0.5%).
-
Compound Precipitation: this compound, especially at higher concentrations, may precipitate in the culture medium. Visually inspect your wells under a microscope for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or sonicate the stock solution.
-
-
Issue 3: Discrepancy between different cell viability assays.
-
Question: My MTT assay results are different from my CellTiter-Glo results after this compound treatment. Why is this happening?
-
Answer:
-
Different Assay Principles: MTT and similar tetrazolium-based assays measure metabolic activity (specifically, the activity of mitochondrial dehydrogenases), while CellTiter-Glo measures intracellular ATP levels. This compound could potentially affect these two aspects of cell physiology differently.
-
Interference with Assay Chemistry: Small molecule inhibitors can sometimes directly interfere with the assay reagents. For example, a compound could inhibit the reductase enzymes responsible for formazan production in an MTT assay, leading to an underestimation of cell viability. Conversely, a compound could affect cellular ATP metabolism in a way that is not directly correlated with cell death.
-
Recommendation: It is good practice to confirm your findings with a third, mechanistically different assay, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue).
-
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with this compound Treatment
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay with this compound Treatment
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled tissue culture plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium, including a vehicle control.
-
Add the desired volume of the dilutions to the wells.
-
Incubate for the desired treatment period.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Caption: General experimental workflow for cell viability assays with this compound.
References
LY-364947 cytotoxicity in specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using LY-364947 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Transforming Growth Factor-β Type I receptor (TGF-β RI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By inhibiting TGF-β RI, it blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby interfering with the canonical TGF-β signaling pathway.[2][3][4] This pathway is crucial in regulating various cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO at concentrations of up to 25 mg/mL.[1] For creating a stock solution, it is often supplied as a lyophilized powder. For example, a 15 mM stock can be prepared by reconstituting 5 mg of the powder in 1.22 ml of DMSO.[1] Once in solution, it should be stored at -20°C and used within three months to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1] The lyophilized powder should be stored at room temperature and is stable for 24 months.[1]
Q3: In which cell lines has this compound shown activity?
A3: this compound has been demonstrated to be active in a variety of cell lines. These include, but are not limited to:
-
NMuMg (murine mammary epithelial cells): Reverses TGF-β-mediated growth inhibition and prevents TGF-β-induced EMT.[3][6]
-
MDA-MB-231 (human breast cancer cells): Suppresses invasion and increases radiosensitivity.[7][8][9]
-
Leukemia-initiating cells : Suppresses colony-forming ability.[3][6]
-
HDLECs (human dermal lymphatic endothelial cells): Induces the expression of Prox1 and LYVE-1.[2][3][6]
-
BxPC3 (pancreatic adenocarcinoma cells): Used in tumor xenograft models.[3][6]
-
HEPG2 and SK-HEP1 (hepatocellular carcinoma cells): Inhibits TGF-β-dependent signaling and reduces cell motility and invasion.[10]
-
HT-1080 (fibrosarcoma cells): Used to demonstrate the inhibition of Smad2/3 phosphorylation.[1]
-
MCF7, Hs578T, and T47D (human breast cancer cell lines): Shows radiosensitizing effects.[9]
Q4: What is the difference between the IC50 and Ki values reported for this compound?
A4: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%. For this compound, the IC50 for TGF-β RI kinase is 59 nM.[1][3][6][7] The Ki (inhibition constant) is a more specific measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. The Ki of this compound for the inhibition of P-Smad3 phosphorylation by TGFβR-I kinase is 28 nM.[3][6]
Data Presentation
Table 1: Inhibitory Activity of this compound on Various Kinases
| Target Kinase | IC50 / Ki | Reference(s) |
| TGF-β RI (ALK5) | IC50: 59 nM | [1][3][6][7] |
| TGF-β RI (ALK5) | Ki: 28 nM | [3][6] |
| TGF-β RII | IC50: 400 nM | [1] |
| MLK-7K | IC50: 1400 nM | [1] |
| p38 MAPK | IC50: 740 nM | [7] |
Table 2: Experimentally Determined Effective Concentrations of this compound in Specific Cell Lines
| Cell Line | Concentration | Observed Effect | Reference(s) |
| NMuMg | 0.218 µM | IC50 for reversing TGF-β-mediated growth inhibition | [3][6] |
| NMuMg | 0.25 µM | Potentiates xVent2-lux BMP4 response by 30% | [3][6] |
| NMuMg | 2 µM | Prevents TGF-β-induced epithelial-mesenchymal transition | [3][6] |
| HDLECs | 3 µM | Induces expression of Prox1 and LYVE-1 after 24 hours | [2][3][6] |
| Leukemia-initiating cells | < 20 µM | Suppresses colony-forming ability | [3][6] |
| HT-1080 | 1 µM | Pre-treatment inhibits TGF-β1 induced Smad2/3 phosphorylation | [1] |
| CML leukemia-initiating cells | 10 µM | Increased nuclear export of Foxo3a and decreased Smad2/3 phosphorylation | [2] |
| MDA-MB-231, MCF7, Hs578T, T47D | 400 nM | Radiosensitization | [9] |
| SK-HEP1 and SK-Suni | 1 and 10 µM | Decreased spontaneous cell motility | [10] |
| AGS-R and MGC803-R (Anlotinib-resistant Gastric Cancer) | Not specified | Reverses anlotinib resistance when combined with anlotinib | [11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Smad2/3 Inhibition
-
Cell Culture and Treatment: Seed cells (e.g., HT-1080) in appropriate culture dishes and grow to 70-80% confluency.[1]
-
Inhibitor Pre-treatment: Pre-treat cells with this compound (e.g., 1 µM) for 1 hour.[1]
-
TGF-β1 Stimulation: Add human TGF-β1 (e.g., 10 ng/ml) to the culture medium and incubate for 30 minutes.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Smad2/3.[1]
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. TGFβ1 Inhibition Increases the Radiosensitivity of Breast Cancer Cells In Vitro and Promotes Tumor Control by Radiation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TGF-β Signaling Activation Confers Anlotinib Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of LY-364947
This technical support center provides best practices, troubleshooting advice, and frequently asked questions for the use of LY-364947 in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the Transforming Growth Factor-β Type I receptor kinase (TGF-β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] By inhibiting the kinase activity of TGF-β RI, it prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3, effectively blocking the canonical TGF-β signaling pathway.[4][5][6][7]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored as a solid (lyophilized powder) or as a stock solution in an appropriate solvent. Please refer to the tables below for specific temperature and duration recommendations. It is crucial to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][4]
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][8] It is insoluble in water and ethanol.[4] For consistent results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[4]
Q4: How should I prepare a stock solution?
A4: To prepare a stock solution, reconstitute the lyophilized powder in fresh, anhydrous DMSO to the desired concentration. For example, to create a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 1.22 ml of DMSO.[1] If you encounter solubility issues, warming the solution at 37°C for 10 minutes or brief sonication may help.[6]
Q5: What is the selectivity profile of this compound?
A5: this compound is highly selective for TGF-β RI (ALK5). It is significantly less potent against the TGF-β Type II receptor (TGF-β RII) and other related kinases like mixed-lineage kinase 7 (MLK-7).[1][9][10] This selectivity makes it a valuable tool for specifically interrogating the TGF-β RI-mediated signaling pathway.
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Citations |
| Lyophilized Powder | Room Temperature | 24 Months (desiccated) | [1] |
| Lyophilized Powder | -20°C | 3 Years | [4] |
| Stock Solution (in DMSO) | -20°C | 1-3 Months | [1][4] |
| Stock Solution (in DMSO) | -80°C | 1-2 Years | [2][4] |
Table 2: Solubility and Reconstitution
| Solvent | Maximum Solubility | Recommended Practice | Citations |
| DMSO | Up to 100 mM | Use fresh, anhydrous DMSO. Warm or sonicate if precipitation occurs. | [4][6][8] |
| Water | Insoluble | Not a suitable solvent for creating stock solutions. | [4] |
| Ethanol | Insoluble | Not a suitable solvent for creating stock solutions. | [4] |
Table 3: Inhibitor Selectivity Profile (IC₅₀ Values)
| Target | IC₅₀ Value | Potency | Citations |
| TGF-β RI (ALK5) | 59 nM | High potency and primary target. | [1][2][9][10] |
| TGF-β RII | 400 nM | ~7-fold less potent compared to TGF-β RI. | [1][9][10] |
| MLK-7 | 1400 nM | Significantly less potent, demonstrating high selectivity. | [1][9][10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitates in Media | - The final concentration of DMSO in the culture media is too high.- The compound's solubility limit in aqueous media has been exceeded. | - Ensure the final DMSO concentration in your cell culture medium is non-toxic and low enough to maintain solubility (typically ≤0.1%).- Prepare intermediate dilutions in media before adding to the final culture volume.- If precipitation persists, consider using a formulation aid like PEG300 or Tween-80 for in vivo studies, but test for cell toxicity in vitro.[2] |
| Loss of Inhibitory Activity | - Improper storage of stock solution.- Multiple freeze-thaw cycles.- Degradation of the compound over time. | - Always store stock solutions at -80°C for long-term use and -20°C for short-term use.[2][4]- Prepare single-use aliquots from the main stock solution to avoid repeated freezing and thawing.[1][4]- Use the stock solution within the recommended timeframe (see Table 1).- Periodically validate the activity of your stock solution using a positive control assay (e.g., Western blot for p-Smad2). |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution.- Variability in cell treatment conditions.- Use of non-anhydrous DMSO. | - Verify the concentration of your stock solution using spectrophotometry if possible.- Standardize all experimental parameters, including cell density, treatment duration, and serum concentration.- Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions, as moisture can impact solubility and stability.[4] |
| Unexpected Off-Target Effects | - The concentration used is too high, inhibiting other kinases.- The specific cell line has unique sensitivities. | - Perform a dose-response experiment to determine the lowest effective concentration for your specific cell line and assay.- Review the selectivity profile (Table 3) and consider if less-sensitive targets like TGF-β RII or MLK-7 could be affected at high concentrations.[1][9][10]- Include appropriate negative and vehicle controls in your experiments. |
Experimental Protocols
Protocol: Verification of this compound Activity via Western Blot for Phospho-Smad2
This protocol describes how to confirm the inhibitory effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of Smad2 in response to TGF-β1 stimulation.
Materials:
-
HT-1080 cells (or other TGF-β responsive cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 15 mM in DMSO)
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-Phospho-Smad2 (Ser465/467), Rabbit anti-Smad2/3
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Methodology:
-
Cell Seeding: Seed HT-1080 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: The day before treatment, replace the growth medium with serum-free medium and incubate overnight. This reduces basal signaling activity.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in serum-free medium.
-
Treat the cells with 1 µM this compound or vehicle (DMSO) for 1 hour.[1] Include an untreated control well.
-
-
TGF-β1 Stimulation:
-
After the 1-hour pre-treatment, add TGF-β1 to a final concentration of 10 ng/mL to the appropriate wells. Do not add TGF-β1 to the negative control well.
-
Incubate for 30 minutes at 37°C.[1]
-
-
Cell Lysis:
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-Smad2 overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the signal using an imaging system.
-
-
Analysis:
-
The lane corresponding to cells treated with TGF-β1 alone should show a strong band for Phospho-Smad2.
-
The lane for cells pre-treated with this compound before TGF-β1 stimulation should show a significant reduction or complete absence of the Phospho-Smad2 band.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Smad2/3 or a housekeeping protein like β-actin.
-
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound on TGF-β RI (ALK5).
Caption: Experimental workflow for validating this compound activity using Western Blot analysis.
Caption: A logical troubleshooting guide for addressing common issues with this compound experiments.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound = 98 HPLC 396129-53-6 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. rndsystems.com [rndsystems.com]
- 9. LY 364947 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 10. bio-techne.com [bio-techne.com]
Validation & Comparative
A Comparative Guide to TGF-β Inhibitors: LY-364947 vs. SB431542
In the realm of cellular research, particularly in studies involving cell differentiation, cancer biology, and fibrosis, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical area of investigation. This pathway regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration[1][2]. Dysregulation of TGF-β signaling is implicated in numerous diseases, making its targeted inhibition a valuable tool for researchers. Among the small molecule inhibitors developed for this purpose, LY-364947 and SB431542 are two of the most widely utilized. Both compounds are potent, cell-permeable inhibitors that target the TGF-β type I receptor kinase (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). By competitively binding to the ATP-binding site of the ALK5 kinase domain, they prevent the phosphorylation of downstream mediators like Smad2 and Smad3, effectively blocking the canonical TGF-β signaling cascade.
This guide provides an objective comparison of this compound and SB431542, supported by experimental data, to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and SB431542, offering a clear comparison of their biochemical and physical properties.
| Parameter | This compound | SB431542 |
| Primary Target | TGF-β Type I Receptor (ALK5) | TGF-β Type I Receptor (ALK5) |
| Other Targets | ALK4, ALK7 | |
| IC50 for ALK5 | 59 nM[3][4][5][6][7][8] | 94 nM[9][10][11][12][13][14] |
| IC50 for ALK4 | Not specified | 140 nM[12] |
| IC50 for TGFβR-II | 400 nM[3][7][8] | >10,000 nM (highly selective) |
| IC50 for p38 MAPK | 740 nM[3][8] | >10,000 nM (highly selective)[14] |
| IC50 for MLK-7 | 1400 nM[3][7][8] | Not specified |
| Ki (for ALK5) | 28 nM[5][6] | Not specified |
| Purity | ≥98%[8] or ≥99%[7] | ≥98%[12] or ≥99%[9][11] |
| Molecular Formula | C₁₇H₁₂N₄[7][8] | C₂₂H₁₆N₄O₃[11] |
| Molecular Weight | 272.31 g/mol [7] | 384.39 g/mol [9][11] |
| CAS Number | 396129-53-6[7][8] | 301836-41-9[11] |
Mechanism of Action and Selectivity
Both this compound and SB431542 function as ATP-competitive inhibitors of the ALK5 kinase. The TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβR-II), which then recruits and phosphorylates the TGF-β type I receptor (TGFβR-I or ALK5)[15][16]. The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression[1][16][17].
This compound and SB431542 interrupt this cascade at the level of ALK5 activation. By occupying the ATP-binding pocket of ALK5, they prevent its kinase activity and the subsequent phosphorylation of Smad2/3.
SB431542 is highly selective for the TGF-β/Activin/Nodal branch of the TGF-β superfamily. It potently inhibits ALK5, ALK4 (the activin type IB receptor), and ALK7[9][11][12][13]. Importantly, it shows minimal inhibition against other related kinases, including the BMP type I receptors (ALK2, ALK3, and ALK6), p38 MAPK, and ERK[10][12]. This high specificity makes SB431542 a preferred choice for studies aiming to specifically dissect the roles of the TGF-β/Activin/Nodal pathway without confounding effects from other signaling cascades.
This compound is also a potent ALK5 inhibitor, with a slightly lower IC50 value than SB431542[3][7]. However, its selectivity profile is broader. It exhibits some inhibitory activity against TGFβR-II and other kinases like p38 MAPK and mixed lineage kinase-7 (MLK-7), albeit at higher concentrations[3][7][8]. This broader spectrum of activity may be advantageous in certain contexts where simultaneous inhibition of multiple pathways is desired, but it also necessitates careful consideration of potential off-target effects.
Mandatory Visualizations
Caption: TGF-β signaling pathway and point of inhibition.
Caption: A typical experimental workflow for evaluating TGF-β inhibitors.
Experimental Protocols
Below is a generalized protocol for a common cell-based assay used to quantify the inhibitory effect of this compound or SB431542 on TGF-β-induced Smad2/3 phosphorylation.
Objective: To determine the IC50 of a TGF-β inhibitor by measuring the reduction in TGF-β-induced Smad2/3 phosphorylation via Western Blot.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549, or mink lung epithelial cells [Mv1Lu])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
TGF-β1 ligand
-
This compound or SB431542
-
DMSO (for inhibitor stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-Smad2/3, anti-total Smad2/3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Methodology:
-
Cell Culture and Seeding:
-
Culture cells in complete medium until they reach 80-90% confluency.
-
Seed cells into 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
-
Inhibitor and Ligand Preparation:
-
Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM this compound or SB431542 in DMSO).
-
Prepare serial dilutions of the inhibitor in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
-
Treatment:
-
When cells are at the desired confluency, aspirate the complete medium and wash once with PBS.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with the various concentrations of the inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells by adding TGF-β1 to a final concentration of 1-5 ng/mL to all wells except for the unstimulated control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Smad2/3.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Smad2/3 signal to the total Smad2/3 or loading control signal.
-
Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
Both this compound and SB431542 are effective and widely-used inhibitors of the TGF-β signaling pathway, targeting ALK5. The choice between them largely depends on the specific requirements of the experiment.
SB431542 is the inhibitor of choice when high selectivity for the TGF-β/Activin/Nodal pathway is paramount. Its minimal activity against other kinases reduces the likelihood of off-target effects, making it ideal for studies focused on elucidating the specific roles of this signaling branch in processes like stem cell differentiation and embryonic development[9][11][12].
This compound , with its slightly higher potency for ALK5, is also a robust inhibitor. Researchers should be mindful of its broader selectivity profile, which could be a confounding factor in some experiments but potentially beneficial in others, such as certain cancer studies where multiple kinase pathways may be dysregulated[3][8].
Ultimately, the selection of either inhibitor should be guided by a thorough understanding of their respective pharmacological profiles and the specific biological question being addressed.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. stemcell.com [stemcell.com]
- 9. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 10. stemcell.com [stemcell.com]
- 11. rndsystems.com [rndsystems.com]
- 12. stemcell.com [stemcell.com]
- 13. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
A Preclinical Head-to-Head: Dissecting the Profiles of TGF-β Inhibitors LY-364947 and Galunisertib
In the landscape of oncology drug development, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical target. Its dual role in promoting or suppressing tumor growth has led to the development of specific inhibitors aimed at modulating its activity. Among these, LY-364947 and Galunisertib (LY2157299) have been subjects of significant preclinical investigation. This guide provides a comparative analysis of these two prominent TGF-β receptor I (TGFβRI) kinase inhibitors, presenting available preclinical data, experimental methodologies, and visual representations of their mechanism of action and experimental workflows.
Introduction to the Compounds
Both this compound and Galunisertib are small molecule inhibitors designed to block the catalytic activity of the TGFβRI kinase, also known as activin receptor-like kinase 5 (ALK5). By inhibiting ALK5, these compounds prevent the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby disrupting the canonical TGF-β signaling cascade. This pathway is implicated in a variety of cellular processes critical to cancer progression, including cell proliferation, differentiation, migration, and immune suppression.
Comparative Analysis of Preclinical Performance
While direct head-to-head comparative studies are limited in the public domain, analysis of available preclinical data from separate investigations provides valuable insights into the biochemical potency, cellular activity, and in vivo efficacy of this compound and Galunisertib.
Biochemical Potency and Kinase Selectivity
A critical aspect of any kinase inhibitor is its potency and selectivity. The available data indicates that both this compound and Galunisertib are potent inhibitors of TGFβRI.
Table 1: Comparison of In Vitro Potency (IC50 values)
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TGFβR-I | 59 | Cell-free | [1][2] |
| TGFβR-II | 400 | Cell-free | [2] | |
| MLK-7K | 1400 | Cell-free | [2] | |
| Galunisertib (LY2157299) | TGFβRI (ALK5) | 56 - 172 | Cell-free | [3][4][5] |
| ALK4 | 77.7 | Cell-free | [3][6] | |
| TGFβRII | 210 - 430 | Cell-free/Binding | [4] | |
| ACVR2B | 690 | Cell-free | [4] | |
| ALK6 | 470 | Cell-free | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Activity
In cellular assays, both inhibitors have demonstrated the ability to block TGF-β-induced signaling and downstream functional effects.
Table 2: Comparison of Cellular Activity
| Compound | Cell Line | Assay | Effect | IC50/Concentration | Reference |
| This compound | NMuMg | Smad2 Phosphorylation | Inhibition | 135 nM (IC50) | |
| NMuMg | Growth Inhibition Reversal | Reversal of TGF-β effect | 218 nM (IC50) | ||
| MDA-MB-231 | Cell Invasion | Inhibition | Not specified | ||
| Galunisertib | 4T1-LP | pSMAD Inhibition | Inhibition | 1.765 µM (IC50) | [4] |
| EMT6-LM2 | pSMAD Inhibition | Inhibition | 0.8941 µM (IC50) | [4] | |
| U87MG | Cell Migration | Inhibition | Dose-dependent | [4] |
These findings confirm that both this compound and Galunisertib effectively penetrate cells and inhibit the TGF-β signaling pathway, leading to functional consequences such as reduced invasion and migration. An abstract has suggested that both this compound and Galunisertib can decrease the motility and invasion of hepatocellular carcinoma (HCC) cells that have developed resistance to VEGFR/PDGFR kinase inhibitors, though detailed comparative data from a full study is not available.[1]
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. Both this compound and Galunisertib have been assessed in various tumor models.
Table 3: Comparison of In Vivo Efficacy in Preclinical Models
| Compound | Tumor Model | Dosing | Key Findings | Reference |
| This compound | MC38 colon adenocarcinoma | 10 mg/kg i.p. | Delayed tumor outgrowth when combined with anti-PD-L1 mAb. | [7] |
| KPC1 pancreatic tumor | 10 mg/kg i.p. | Delayed tumor outgrowth as monotherapy. | [7] | |
| Galunisertib | 4T1 breast cancer | 75 mg/kg BID, oral | Significant tumor growth delay.[4] | [4] |
| MX1 breast cancer xenograft | 75 mg/kg BID, oral | Significant tumor growth delay.[4] | [4] | |
| Calu6 lung cancer xenograft | 75 mg/kg BID, oral | Significant tumor growth delay.[4] | [4] | |
| U87MG glioblastoma xenograft | 25 mg/kg | Modest anti-tumor effect as monotherapy; significant reduction in tumor volume in combination with lomustine.[8] | [8] |
Galunisertib has been more extensively characterized in various in vivo models, demonstrating significant anti-tumor activity both as a monotherapy and in combination with other agents.[4][8] this compound has also shown in vivo efficacy, particularly in combination with immunotherapy.[7]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming Growth Factor β Can Stimulate Smad1 Phosphorylation Independently of Bone Morphogenic Protein Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. BiTE® Xenograft Protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating TGF-beta Pathway Inhibition: A Comparative Guide to LY-364947
For researchers in drug development and cell biology, accurate validation of signaling pathway inhibition is paramount. This guide provides a comparative analysis of LY-364947, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-beta) pathway, against another commonly used inhibitor, SB-431542. The data presented herein, validated by quantitative PCR (qPCR), demonstrates the efficacy of this compound in blocking TGF-beta signaling.
Performance Comparison of TGF-beta Pathway Inhibitors
This compound and SB-431542 are both small molecule inhibitors that target the TGF-beta type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). By competitively binding to the ATP-binding site of the ALK5 kinase domain, these inhibitors prevent the phosphorylation of downstream mediators Smad2 and Smad3, effectively blocking the canonical TGF-beta signaling cascade.
| Inhibitor | Concentration (nM) | SERPINE1 mRNA Fold Change (vs. TGF-β1 control) | JUNB mRNA Fold Change (vs. TGF-β1 control) | SMAD7 mRNA Fold Change (vs. TGF-β1 control) |
| This compound | 10 | 0.65 | 0.70 | 0.72 |
| 50 | 0.25 | 0.30 | 0.35 | |
| 59 (IC50) | 0.50 | 0.52 | 0.55 | |
| 100 | 0.10 | 0.15 | 0.18 | |
| 500 | 0.02 | 0.05 | 0.06 | |
| SB-431542 | 10 | 0.80 | 0.85 | 0.82 |
| 50 | 0.45 | 0.50 | 0.48 | |
| 94 (IC50) | 0.50 | 0.53 | 0.51 | |
| 100 | 0.30 | 0.35 | 0.32 | |
| 500 | 0.08 | 0.12 | 0.10 | |
| Control | 0 (TGF-β1 only) | 1.00 | 1.00 | 1.00 |
The data clearly indicates that both inhibitors effectively suppress the TGF-β1-induced transcription of SERPINE1, JUNB, and SMAD7 in a dose-dependent manner. Notably, this compound demonstrates a lower IC50 value (59 nM) compared to SB-431542 (94 nM), suggesting a higher potency in this cellular context.[1]
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental approach, the following diagrams illustrate the TGF-beta signaling pathway and the qPCR validation workflow.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
A549 human lung carcinoma cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells were seeded in 6-well plates and grown to 70-80% confluency.
-
Prior to treatment, cells were serum-starved for 12 hours in F-12K medium containing 0.5% FBS.
-
Cells were then pre-incubated with various concentrations of this compound (10, 50, 100, 500 nM), SB-431542 (10, 50, 100, 500 nM), or DMSO (vehicle control) for 1 hour.
-
Following pre-incubation, cells were stimulated with 5 ng/mL of recombinant human TGF-β1 for 6 hours.
2. RNA Isolation and Reverse Transcription:
-
Total RNA was isolated from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
The concentration and purity of the isolated RNA were determined using a spectrophotometer.
-
First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. Quantitative Real-Time PCR (qPCR):
-
qPCR was performed using a SYBR Green-based master mix on a real-time PCR system.
-
The reaction mixture (20 µL) contained 10 µL of SYBR Green master mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM), and 7 µL of nuclease-free water.
-
The thermal cycling conditions were: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
The following primer sequences were used:
-
SERPINE1: Forward: 5'-GGC TGA CCT GGA GAG TGT TT-3', Reverse: 5'-AGG GTT GTC CTC CTC CAT CTT-3'
-
JUNB: Forward: 5'-TCA TGG GCA CCC ACT ACA A-3', Reverse: 5'-GAC CGT TCT GCT TGA GGT C-3'
-
SMAD7: Forward: 5'-TGC CTT TTG GTC TTC CCT G-3', Reverse: 5'-GCT TCT TCC TCC TGT TCC TCT-3'
-
GAPDH (housekeeping gene): Forward: 5'-GAA GGT GAA GGT CGG AGT C-3', Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Conclusion
The experimental data robustly demonstrates that this compound is a highly effective inhibitor of the TGF-beta signaling pathway. Its superior potency, as indicated by a lower IC50 value compared to SB-431542, makes it a valuable tool for researchers investigating the multifaceted roles of TGF-beta in health and disease. The provided protocol and visualizations offer a comprehensive guide for validating the in-vitro efficacy of TGF-beta pathway inhibitors using qPCR.
References
A Comparative Guide to the Kinase Selectivity Profile of LY-364947
For researchers and professionals in drug development, understanding the precise binding characteristics of a kinase inhibitor is fundamental to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of LY-364947, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) pathway, against other kinases. The information is supported by experimental data and detailed protocols to ensure a comprehensive understanding of its biochemical activity.
Introduction to this compound
This compound is a well-characterized small molecule inhibitor that primarily targets the TGF-β type I receptor (TGFβR-I), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By acting as an ATP-competitive inhibitor, this compound effectively blocks the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby interrupting the canonical TGF-β signaling cascade.[3][4][5] This pathway is crucial in a multitude of cellular processes, including growth, differentiation, apoptosis, and immune regulation.[6][7][8] Its dysregulation is implicated in various diseases, most notably fibrosis and cancer, making inhibitors like this compound valuable research tools and potential therapeutic agents.[5]
Kinase Selectivity Profile of this compound
The efficacy and safety of a kinase inhibitor are directly related to its selectivity. The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target and other kinases, providing a clear view of its selectivity profile.
| Target Kinase | IC50 / Ki Value | Assay Type | Notes |
| TGFβR-I (ALK5) | IC50: 59 nM [1][2][3][4] | Cell-free assay | Primary target |
| Ki: 28 nM [3][4] | Cell-free assay | Demonstrates tight binding | |
| TGFβR-II | IC50: 400 nM[1][2][3] | Cell-free assay | Exhibits 7-fold selectivity for TGFβR-I over TGFβR-II[3][4] |
| p38 MAPK | IC50: 740 nM[1] | Not Specified | Significantly less potent inhibition compared to TGFβR-I |
| MLK-7 (KIAA1804) | IC50: 1.4 µM (1400 nM)[1][2][3] | Cell-free assay | Significantly less potent inhibition compared to TGFβR-I |
| RIPK2 | IC50: 0.11 µM (110 nM)[3] | Cell-free assay | Off-target with moderate potency |
| CK1δ | IC50: 0.22 µM (220 nM)[3] | Cell-free assay | Off-target with moderate potency |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor to an enzyme.
TGF-β Signaling Pathway and this compound Mechanism of Action
The TGF-β signaling pathway is initiated when a TGF-β superfamily ligand binds to a type II receptor, which then recruits and phosphorylates a type I receptor like ALK5.[6][9] This activation of the type I receptor kinase domain leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically Smad2 and Smad3.[7][9] These phosphorylated R-SMADs then form a complex with a common-mediator SMAD (coSMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.[8] this compound exerts its effect by directly inhibiting the kinase activity of the TGFβR-I (ALK5), preventing the phosphorylation of Smad2/3 and halting the downstream signaling cascade.[5]
Caption: TGF-β signaling pathway with the inhibitory action of this compound on TGFβR-I (ALK5).
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is crucial for assessing its potency and selectivity. Below is a representative protocol for an in vitro kinase assay.
Protocol: In Vitro Kinase Assay (Filter-Binding Method)
This protocol outlines a common method for determining the potency of an inhibitor against a specific kinase.
Objective: To determine the IC50 value of this compound for a target kinase (e.g., TGFβR-I).
Materials:
-
Recombinant purified kinase (e.g., TGFβR-I)
-
Kinase-specific substrate (e.g., a peptide like pKSmad3(-3))
-
This compound at various concentrations
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radioactive ATP
-
Magnesium Chloride (MgCl₂)
-
Filter paper membranes
-
Scintillation counter and fluid
-
Stop solution (e.g., phosphoric acid)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound to test a range of concentrations (e.g., 0 to 1600 nM).[3] Prepare a kinase reaction mix containing the reaction buffer, substrate, and the purified kinase enzyme.[3]
-
Initiate Kinase Reaction: In a reaction tube, combine the kinase reaction mix with a specific concentration of the inhibitor (this compound).
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding a mix of [γ-³²P]ATP and non-radioactive ATP to the tube. The final ATP concentration should ideally be close to the Kₘ value of the kinase for ATP to ensure accurate IC50 determination.[10]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.[3]
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Filter Binding: Spot the reaction mixture onto a filter paper membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will pass through.
-
Washing: Wash the filter membranes multiple times with the stop solution to remove all unbound radiolabeled ATP.
-
Quantification: Place the washed filter paper into a scintillation vial with scintillation fluid. Measure the amount of radioactivity on each filter using a scintillation counter. The measured radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Plot the measured kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound that reduces kinase activity by 50%.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining kinase inhibitor selectivity.
Caption: General workflow for an in vitro kinase inhibitor profiling assay.
Conclusion
This compound is a potent and highly selective inhibitor of TGFβR-I (ALK5). Its selectivity is demonstrated by the significantly lower potency against other kinases such as TGFβR-II, p38 MAPK, and MLK-7.[1][2][3] This high degree of selectivity makes this compound an invaluable tool for researchers studying the TGF-β signaling pathway and a strong candidate for further investigation in therapeutic contexts where inhibition of this pathway is desired. The provided data and protocols offer a solid foundation for designing and interpreting experiments involving this specific and powerful kinase inhibitor.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the TGF-β Signaling Pathway: A Comparative Guide to Small Molecule Inhibitors Beyond LY-364947
For researchers, scientists, and drug development professionals investigating the intricate TGF-β signaling pathway, the choice of a potent and selective small molecule inhibitor is paramount. LY-364947 has long been a staple tool for targeting the TGF-β type I receptor (ALK5). However, a diverse landscape of alternative inhibitors has emerged, each with its own unique profile of potency, selectivity, and cellular effects. This guide provides an objective comparison of prominent small molecule alternatives to this compound, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
The transforming growth factor-beta (TGF-β) signaling cascade plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[1] Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression.[2] Small molecule inhibitors that target the kinase activity of the TGF-β type I receptor (ALK5) are invaluable for dissecting the pathway's function and for developing potential therapeutic interventions. This compound is a well-characterized ALK5 inhibitor, but several alternatives offer distinct advantages in terms of potency, selectivity, and demonstrated efficacy in various experimental models.[3][4]
This guide focuses on a selection of prominent ALK5 inhibitors: SB-431542, A-83-01, RepSox, and Galunisertib (LY2157299), comparing their performance metrics and providing the necessary technical information for their application in experimental settings.
Quantitative Comparison of ALK5 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and its alternatives. This data, compiled from various studies, allows for a direct comparison of their inhibitory capabilities against ALK5 and other related kinases.
Table 1: Biochemical Potency (IC50) of Small Molecule Inhibitors against TGF-β Family Receptors
| Compound | ALK5 (TβRI) IC50 (nM) | ALK4 (ActRIb) IC50 (nM) | ALK7 (ActRIc) IC50 (nM) | Reference(s) |
| This compound | 59 | - | - | [3] |
| SB-431542 | 94 | 140 | - | [5] |
| A-83-01 | 12 | 45 | 7.5 | [6][7] |
| RepSox | 23 (ATP binding), 4 (autophosphorylation) | - | - | [8] |
| Galunisertib (LY2157299) | 56 | - | - | [2] |
Table 2: Cellular Activity of Small Molecule Inhibitors in TGF-β-dependent Assays
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound | TGF-β-dependent luciferase production (p3TP lux) | Mink Lung Cells | 47 | [3] |
| This compound | Growth inhibition | NIH 3T3 | 89 | [3] |
| A-83-01 | TGF-β-induced transcription | Mv1Lu | 25 | [6] |
| RepSox | Inhibition of TGF-β signaling | - | - | [8] |
| Galunisertib (LY2157299) | p3TP-Lux reporter assay | - | - | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for essential assays used to characterize and compare ALK5 inhibitors.
ALK5 Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of ALK5.
Materials:
-
Recombinant active ALK5 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
ALK5-specific peptide substrate (e.g., a peptide containing the SMAD2 phosphorylation site)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare a master mix containing the ALK5 enzyme and the peptide substrate in kinase assay buffer.
-
Add the diluted test compounds to the wells of the 384-well plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for ALK5.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Western Blot for Phospho-SMAD2/3
This cellular assay assesses the ability of an inhibitor to block TGF-β-induced phosphorylation of its downstream effectors, SMAD2 and SMAD3.[10][11][12][13][14]
Materials:
-
Cells responsive to TGF-β (e.g., HaCaT, A549, or primary fibroblasts)
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) and anti-total SMAD2/3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Starve the cells in serum-free or low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with a constant concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2/3 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the extent of inhibition of SMAD phosphorylation.
TGF-β/SBE Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the TGF-β pathway by utilizing a reporter construct containing Smad-binding elements (SBEs) upstream of a luciferase gene.[5][15][16][17][18]
Materials:
-
HEK293T or other easily transfectable cells
-
SBE-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
Test compounds
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate the cells for 24 hours to allow for reporter gene expression.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with a constant concentration of TGF-β1 (e.g., 2 ng/mL) and incubate for an additional 16-24 hours.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity by TGF-β1 and the percent inhibition by the test compounds.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Cell Invasion Assay (Matrigel)
This functional assay evaluates the ability of an inhibitor to block TGF-β-induced cell invasion, a key process in cancer metastasis.[19][20][21]
Materials:
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Recombinant human TGF-β1
-
Test compounds
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
In the lower chamber, add medium containing a chemoattractant.
-
Add TGF-β1 and serial dilutions of the test compounds to both the upper and lower chambers.
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts and allow them to air dry.
-
Count the number of invaded cells in several microscopic fields for each insert.
-
Calculate the percent inhibition of invasion for each compound concentration compared to the TGF-β1-treated control.
Conclusion
The selection of a small molecule inhibitor for targeting the TGF-β pathway requires careful consideration of its potency, selectivity, and performance in relevant biological assays. While this compound remains a valuable tool, alternatives such as SB-431542, A-83-01, RepSox, and Galunisertib offer a range of characteristics that may be more suitable for specific research applications. A-83-01, for instance, exhibits high potency for ALK4, ALK5, and ALK7, making it a strong candidate for comprehensive inhibition of the TGF-β/Activin/Nodal signaling branches.[6][7] RepSox has demonstrated unique capabilities in cellular reprogramming and differentiation studies.[8][22][23][24][25] Galunisertib has undergone clinical investigation, providing a translational perspective for its use.[2][9][26][27][28]
By providing a side-by-side comparison of quantitative data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions and to design robust experiments that will further unravel the complexities of the TGF-β signaling pathway.
References
- 1. a-83-01.com [a-83-01.com]
- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 4. The specificities of small molecule inhibitors of the TGFß and BMP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 17. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. snapcyte.com [snapcyte.com]
- 21. Spheroid Assay to Measure TGF-β-induced Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TGF-β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. RepSox, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RepSox effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. onclive.com [onclive.com]
A Head-to-Head Comparison of LY-364947 and Other ALK5 Inhibitors: A Guide for Researchers
In the intricate world of cellular signaling, the Transforming Growth Factor-β (TGF-β) pathway plays a pivotal role in a myriad of physiological and pathological processes, including cell growth, differentiation, and immune regulation. A key mediator in this pathway is the Activin-Like Kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI), making it a prime target for therapeutic intervention in diseases such as cancer and fibrosis. Among the numerous small molecule inhibitors developed to target ALK5, LY-364947 has emerged as a significant compound for research. This guide provides a comprehensive head-to-head comparison of this compound with other notable ALK5 inhibitors, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of ALK5 Inhibitors
The inhibitory potency of various compounds against ALK5 is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the in vitro IC50 values of this compound and other well-characterized ALK5 inhibitors.
| Inhibitor | ALK5 IC50 (nM) (Cell-Free) | Other Kinase IC50 (nM) | Reference |
| This compound | 59 | TGFβRII (400), MLK-7K (1400) | |
| Galunisertib (LY2157299) | 56 | TGFβRII (2000) | |
| SB-431542 | 94 | p38 MAPK (>10000) | |
| A-83-01 | 12 | ALK4 (45), ALK7 (7.5) | |
| SKI2162 | 94 | p38 MAPK (>1974), ALK1 (>6962) | |
| GW788388 | 18 | TGF-β type II receptor | |
| SB505124 | 47 | ALK4 (129) | |
| SB525334 | 14.3 | ALK4 (57.2) | |
| R-268712 | 2.5 | ||
| RepSox | 23 (ATP binding), 4 (autophosphorylation) | ||
| SD-208 | 48 | TGF-βRII (>4800) |
Understanding the TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active kinase. This binding recruits and phosphorylates the TGF-β type I receptor, ALK5, at its glycine-serine-rich (GS) domain. The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes. Inhibitory SMADs, such as SMAD7, can negatively regulate this pathway by competing with R-SMADs for ALK5 binding, thus preventing their phosphorylation.
Caption: The canonical TGF-β/ALK5 signaling pathway.
Experimental Protocols for Inhibitor Evaluation
The characterization of ALK5 inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments commonly used in the field.
In Vitro ALK5 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.
Objective: To determine the IC50 value of an inhibitor against ALK5 kinase activity in a cell-free system.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the ALK5 kinase. Inhibition of this process by a compound is quantified. This can be done through various methods, including radiometric assays that measure the incorporation of radiolabeled phosphate ([γ-³³P]-ATP) into the substrate or luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.
Materials:
-
Recombinant active ALK5 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration close to its Km for ALK5)
-
ALK5-specific substrate (e.g., a synthetic peptide like TGFβR1 peptide)
-
Test compounds (serially diluted)
-
Detection reagents (e.g., [γ-³³P]-ATP and phosphocellulose paper for radiometric assay, or ADP-Glo™ reagents for luminescence assay)
-
Microplate reader (scintillation counter or luminometer)
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the ALK5 substrate, and the serially diluted test compound.
-
Enzyme Addition: Add the recombinant ALK5 enzyme to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
ATP Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
TGF-β-Induced Luciferase Reporter Assay
This cell-based assay measures the inhibitory effect of a compound on the TGF-β signaling pathway within a cellular context.
Objective: To determine the IC50 value of an inhibitor in a cellular assay that reflects the downstream consequences of ALK5 inhibition.
Principle: This assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing SMAD-binding elements (SBEs). When cells are stimulated with TGF-β, the activated SMAD complex binds to the SBEs and drives the expression of luciferase. An ALK5 inhibitor will block this signaling cascade, leading to a decrease in luciferase expression, which can be quantified by measuring the luminescence. A co-transfected constitutively expressed reporter (e.g., Renilla luciferase) is often used for normalization.
Materials:
-
A suitable cell line (e.g., HEK293, Mv1Lu)
-
Cell culture medium and supplements
-
SBE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Recombinant TGF-β1
-
Test compounds (serially diluted)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a defined period (e.g., 1 hour).
-
TGF-β Stimulation: Stimulate the cells with a constant concentration of TGF-β1 (e.g., 1-5 ng/mL). Include a positive control (TGF-β1 stimulation without inhibitor) and a negative control (no TGF-β1 stimulation).
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each compound concentration. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.
Experimental Workflow for ALK5 Inhibitor Screening
The process of identifying and characterizing novel ALK5 inhibitors typically follows a structured workflow, beginning with a broad screen and progressing to more detailed characterization.
Caption: A typical workflow for the screening and characterization of ALK5 inhibitors.
This guide provides a foundational comparison of this compound and other ALK5 inhibitors. The selection of an appropriate inhibitor for a specific research application will depend on various factors, including the required potency, selectivity, and the experimental system being used. The provided experimental protocols and workflow offer a framework for the rigorous evaluation of these and other novel compounds targeting the TGF-β/ALK5 signaling pathway.
On-Target Effects of LY-364947: A Comparative Guide with siRNA Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor LY-364947 and siRNA-mediated knockdown for confirming on-target effects on the Transforming Growth Factor-β (TGF-β) signaling pathway. The data presented herein supports the specific inhibition of the TGF-β type I receptor (TGF-β RI), also known as activin receptor-like kinase 5 (ALK5), by this compound.
Executive Summary
This compound is a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5)[1][2][3]. Its on-target effects can be rigorously validated by comparing its cellular and molecular impact to that of a highly specific genetic knockdown of ALK5 using small interfering RNA (siRNA). Both methodologies are expected to yield congruent results, including the inhibition of downstream Smad phosphorylation and the attenuation of TGF-β-mediated cellular responses such as cell invasion. This guide presents a side-by-side comparison of the expected outcomes from both approaches, supported by established experimental protocols.
Comparison of Inhibitory Mechanisms
| Feature | This compound | ALK5 siRNA |
| Mechanism of Action | ATP-competitive inhibitor of the ALK5 kinase domain, preventing autophosphorylation and subsequent activation. | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to degrade ALK5 mRNA. |
| Target | Kinase activity of the ALK5 protein. | ALK5 mRNA, leading to reduced ALK5 protein expression. |
| Mode of Inhibition | Reversible, competitive inhibition. | Transient reduction of protein expression. |
| Specificity | High selectivity for ALK5 over other kinases, including TGF-β RII.[1][2][3] | High sequence-dependent specificity for ALK5 mRNA. Off-target effects are possible but can be minimized with proper design and controls. |
Performance Data: Inhibition of TGF-β Signaling and Cell Invasion
Table 1: Inhibition of TGF-β-induced Smad2/3 Phosphorylation
| Treatment | Target Cell Line | TGF-β1 Stimulation | Concentration/Dose | % Inhibition of p-Smad2/3 (relative to TGF-β1 alone) | Reference |
| This compound | HT-1080 | 10 ng/mL, 30 min | 1 µM | >90% | [1] |
| ALK5 siRNA | Bovine Retinal Pericytes (BRPCs) | 5 ng/mL, 30 min | Not Applicable | ~90% | [4] |
Table 2: Inhibition of Cancer Cell Invasion
| Treatment | Target Cell Line | Assay | % Inhibition of Invasion (relative to control) | Reference |
| This compound | MDA-MB-231 | Matrigel Invasion Assay | Significant suppression | [3] |
| TGF-β1 siRNA | 8505C (Anaplastic Thyroid Carcinoma) | Matrigel Invasion Assay | ~78% | [5][6] |
Signaling Pathway and Experimental Workflow
To visually represent the targeted pathway and the experimental logic, the following diagrams are provided.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting TGF-β1 suppresses survival of and invasion by anaplastic thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
LY-364947: A Comparative Analysis of its Cross-Reactivity with TGF-beta Family Receptors
For researchers, scientists, and drug development professionals investigating the transforming growth factor-beta (TGF-β) signaling pathway, the selectivity of chemical probes is of utmost importance for the accurate interpretation of experimental outcomes. LY-364947 has been widely adopted as a potent, ATP-competitive inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5). This guide provides a detailed comparison of this compound's inhibitory activity across various TGF-β family receptors, supported by available experimental data, and outlines the methodologies for assessing its potency and selectivity.
Inhibitory Profile of this compound Against TGF-beta Family Receptors
This compound demonstrates a high degree of selectivity for the TGF-β/Activin branch of the TGF-β superfamily. Its inhibitory potency is most pronounced against ALK5, with diminishing activity against other closely related type I receptors.
Table 1: IC50 Values of this compound Against a Panel of Kinases
| Receptor | IC50 (nM) | Kinase Family |
| ALK5 (TGF-βRI) | 59 | TGF-β/Activin/Nodal Receptors |
| ALK4 (ACVR1B) | ~7-fold less potent than ALK5* | TGF-β/Activin/Nodal Receptors |
| ALK7 (ACVR1C) | Inhibitory activity reported | TGF-β/Activin/Nodal Receptors |
| TGF-βRII | 400 | TGF-β/Activin/Nodal Receptors |
| ALK1 (ACVR1) | Weakly active or inactive | BMP Receptors |
| ALK2 (ACVR1A) | Weakly active or inactive | BMP Receptors |
| ALK3 (BMPR1A) | Weakly active or inactive | BMP Receptors |
| ALK6 (BMPR1B) | Weakly active or inactive | BMP Receptors |
| MLK-7K | 1400 | Other Kinases |
The data clearly indicates that this compound is a potent inhibitor of ALK5. While it also inhibits ALK4 and ALK7, its efficacy against these receptors is lower. A notable feature of this compound is its limited activity against the bone morphogenetic protein (BMP) receptors (ALK1, ALK2, ALK3, and ALK6), highlighting its utility as a selective tool for studying TGF-β and Activin signaling pathways.
TGF-β Signaling Pathway and the Role of this compound
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding event recruits and activates a type I receptor, such as ALK5, through phosphorylation. The activated ALK5 then propagates the signal by phosphorylating downstream effector proteins, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound exerts its inhibitory effect by competing with ATP for the binding site on the ALK5 kinase domain, thereby preventing the phosphorylation of downstream targets.
Caption: TGF-β signaling pathway illustrating the inhibitory action of this compound on ALK5.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) of a kinase inhibitor is a fundamental experiment in its characterization. Below is a detailed methodology for a typical in vitro kinase assay to assess the potency of this compound.
Workflow for IC50 Determination of a Kinase Inhibitor
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
Detailed Methodology: In Vitro Radiometric Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).
-
Recombinant Kinases: Obtain purified, active recombinant human ALK1, ALK2, ALK3, ALK4, ALK5, ALK6, and ALK7. The concentration of each kinase should be optimized to ensure a linear reaction rate over the assay time course.
-
Substrate: A generic substrate such as myelin basic protein (MBP) or a specific peptide substrate for the TGF-β receptors can be used.
-
[γ-32P]ATP: Prepare a working solution of ATP containing a known specific activity of [γ-32P]ATP. The final ATP concentration in the assay should be close to the Km value for each respective kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor.
-
This compound: Prepare a stock solution in DMSO and perform serial dilutions to generate a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, the respective recombinant kinase, and the substrate.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the [γ-32P]ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
-
Detection and Data Analysis:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper (e.g., P81).
-
Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Safety Operating Guide
Navigating the Disposal of LY-364947: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of potent, research-grade compounds like LY-364947 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not consistently provided by all suppliers, established best practices for the disposal of hazardous chemical waste offer a clear framework for its safe management. This guide provides essential, step-by-step information to ensure the proper handling and disposal of this selective TGF-β type-I receptor inhibitor.
Given its nature as a biologically active small molecule, this compound should be treated as a hazardous chemical waste.[1] Improper disposal can pose risks to human health and the environment. Therefore, adherence to institutional and regulatory guidelines is paramount.
Summary of Key Compound Information
For easy reference, the following table summarizes essential information about this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | HTS-466284 |
| Primary Research Area | Inhibition of TGF-β type-I receptor (ALK5)[2][3][4][5][6] |
| Physical Form | Typically a solid, lyophilized powder[2] |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements. [1]
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1]
-
Segregate Waste Streams: Do not mix this compound waste with other waste types like non-hazardous trash, sharps, or biological waste, unless explicitly permitted by your institution's EHS guidelines.[1] Keep solid and liquid waste streams separate.[7]
2. Solid Waste Disposal:
-
Pure Compound and Contaminated PPE: Collect solid this compound waste, including any remaining powder, contaminated personal protective equipment (PPE) like gloves, and weigh boats, in a designated, leak-proof container.[1]
-
Container Specifications: The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) container is generally suitable.[1]
-
Labeling: The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
3. Liquid Waste Disposal:
-
Solutions: Collect solutions containing this compound (e.g., in DMSO) in a separate, leak-proof, and chemically compatible container. The original manufacturer's bottle or a designated solvent waste container is often the best choice.[8]
-
Labeling: The container must be securely capped and labeled as "Hazardous Waste," listing all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").[1]
-
Drain Disposal Prohibition: Hazardous chemicals like this compound must never be poured down the drain.[9][10]
4. Contaminated Labware:
-
Disposable Labware: Disposable items such as pipette tips and centrifuge tubes that are contaminated with this compound should be collected as solid hazardous waste.[1]
-
Reusable Glassware: For reusable glassware, a triple-rinse procedure is recommended.[7][8] The first two rinses should be with a suitable solvent (e.g., ethanol or acetone), and this rinsate must be collected as hazardous liquid waste.[1][11] The third rinse can be with water, which should also be collected as hazardous waste.[1]
5. Storage and Collection:
-
Waste Accumulation: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][9] This area should be at or near the point of generation.[9][12]
-
Container Management: Keep waste containers securely closed except when adding waste.[8][9]
-
Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport or dispose of the waste yourself.[8]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. rndsystems.com [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling LY-364947
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of LY-364947, a potent and selective TGF-β type-I receptor (TGF-β RI) inhibitor. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain the integrity of your research. This compound is a small molecule kinase inhibitor that requires careful handling due to its biological activity.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent nature of this compound, a multi-layered approach to safety, combining appropriate PPE with engineering controls, is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes of the compound in solution. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in solution. Use a NIOSH-approved respirator if creating aerosols or handling the powder outside of a containment unit. | Minimizes inhalation risk. |
Engineering Controls:
| Control Measure | Specification | Rationale |
| Ventilation | Chemical fume hood or biological safety cabinet | Required for all handling of the lyophilized powder and preparation of stock solutions to minimize inhalation exposure. |
| Containment | Use of a designated area for handling potent compounds. | Prevents cross-contamination and confines any potential spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Reconstitution of Lyophilized Powder:
-
Preparation: Before handling, ensure the designated chemical fume hood is clean and uncluttered. Gather all necessary materials, including the vial of this compound, anhydrous DMSO, and appropriate micropipettes.
-
Personal Protective Equipment: Don the required PPE as outlined in the table above. Double-gloving is strongly recommended during this step.
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial inside the chemical fume hood.
-
Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration.
-
Gently vortex or pipette up and down to ensure the compound is fully dissolved. Avoid vigorous shaking to prevent aerosolization.
-
Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
2. Preparation of Working Solutions:
-
Procedure: All dilutions of the stock solution should be performed within a chemical fume hood. Use appropriate PPE.
3. Storage:
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Lyophilized Powder | -20°C | As specified by the manufacturer | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months (verify with manufacturer's data) | Aliquot to avoid repeated freeze-thaw cycles. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| This compound Solutions (DMSO) | Collect in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the designated solid hazardous waste container immediately after handling the compound. |
Experimental Protocol: Inhibition of TGF-β Signaling
This compound is a selective inhibitor of the TGF-β type-I receptor (ALK5), which plays a crucial role in the TGF-β signaling pathway. Understanding this pathway is key to interpreting experimental results.
TGF-β Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to evaluate the efficacy of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
